Product packaging for Ethyl 4-(4-oxocyclohexyl)benzoate(Cat. No.:CAS No. 433211-87-1)

Ethyl 4-(4-oxocyclohexyl)benzoate

Cat. No.: B1602899
CAS No.: 433211-87-1
M. Wt: 246.3 g/mol
InChI Key: AVTIPFKCYBJCJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 4-(4-oxocyclohexyl)benzoate is a useful research compound. Its molecular formula is C15H18O3 and its molecular weight is 246.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18O3 B1602899 Ethyl 4-(4-oxocyclohexyl)benzoate CAS No. 433211-87-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(4-oxocyclohexyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-2-18-15(17)13-5-3-11(4-6-13)12-7-9-14(16)10-8-12/h3-6,12H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTIPFKCYBJCJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627164
Record name Ethyl 4-(4-oxocyclohexyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433211-87-1
Record name Ethyl 4-(4-oxocyclohexyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-(4-oxocyclohexyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information regarding the physicochemical properties of Ethyl 4-(4-oxocyclohexyl)benzoate, a compound of interest in various research and development applications.

Physicochemical Data

The fundamental molecular properties of this compound are summarized below. These data are critical for experimental design, analytical method development, and computational modeling.

PropertyValueSource
Molecular Formula C15H18O3[1][2]
Molecular Weight 246.30 g/mol [1]
CAS Registry Number 433211-87-1[1][2]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are typically proprietary or published in peer-reviewed literature. Researchers should consult relevant chemical synthesis databases and scientific journals for specific methodologies. A general workflow for characterization would involve:

  • Synthesis: Organic synthesis routes, often involving esterification and cyclohexanone functionalization.

  • Purification: Techniques such as column chromatography or recrystallization to achieve high purity.

  • Structural Elucidation: Spectroscopic methods including ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the chemical structure.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the purity of the compound.

Logical Relationship Diagram

The following diagram illustrates the relationship between the compound's name and its fundamental chemical properties.

A This compound B Molecular Formula C15H18O3 A->B has C Molecular Weight 246.30 g/mol A->C has

Caption: Chemical Identity of this compound.

References

Spectroscopic Data Analysis of Ethyl 4-(4-oxocyclohexyl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical whitepaper provides a comprehensive overview of the expected spectroscopic characteristics of Ethyl 4-(4-oxocyclohexyl)benzoate, catering to researchers, scientists, and professionals in drug development. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound based on analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~8.00Doublet2HAromatic C-H (ortho to -COOEt)Based on data for Ethyl 4-methylbenzoate, expecting a downfield shift due to the electron-withdrawing nature of the ester group.
~7.30Doublet2HAromatic C-H (meta to -COOEt)Based on data for Ethyl 4-methylbenzoate.
~4.38Quartet2H-O-CH₂ -CH₃Characteristic quartet for the ethyl ester methylene group.
~2.50Multiplet1H-CH- on cyclohexyl ring attached to arylThis is a methine proton and would be expected to be deshielded by the aromatic ring.
~2.30 - 2.10Multiplet4HCyclohexyl C-H adjacent to C=OProtons alpha to the ketone will be deshielded.
~1.90 - 1.70Multiplet4HOther cyclohexyl C-HRemaining cyclohexyl protons.
~1.40Triplet3H-O-CH₂-CH₃ Characteristic triplet for the ethyl ester methyl group.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃

Chemical Shift (δ) ppmAssignmentNotes
~211C=O (cyclohexanone)Ketone carbonyls typically appear in this downfield region.
~166C=O (ester)Ester carbonyl carbon.
~148Aromatic C (ipso, attached to cyclohexyl)Quaternary carbon attached to the cyclohexyl group.
~130Aromatic C-H (ortho to -COOEt)Aromatic methine carbons.
~128Aromatic C-H (meta to -COOEt)Aromatic methine carbons.
~128Aromatic C (ipso, attached to -COOEt)Quaternary carbon attached to the ester group.
~61-O-CH₂ -CH₃Methylene carbon of the ethyl ester.
~45-CH- on cyclohexyl ring attached to arylMethine carbon of the cyclohexyl ring.
~41Cyclohexyl C-H adjacent to C=OCarbons alpha to the ketone.
~28Other cyclohexyl C-HRemaining cyclohexyl carbons.
~14-O-CH₂-CH₃ Methyl carbon of the ethyl ester.

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignmentNotes
~3050MediumAromatic C-H stretchCharacteristic of C-H bonds on a benzene ring.
~2950, ~2870MediumAliphatic C-H stretchFrom the ethyl and cyclohexyl groups.
~1720StrongC=O stretch (ester)A very prominent peak is expected for the ester carbonyl.
~1710StrongC=O stretch (ketone)The ketone carbonyl stretch may overlap with or be a shoulder on the ester carbonyl peak.
~1610, ~1580MediumC=C stretch (aromatic)Characteristic absorptions for the aromatic ring.
~1270, ~1100StrongC-O stretch (ester)Two distinct C-O stretching bands are typical for esters.

Table 4: Predicted Mass Spectrometry Data

m/zInterpretationNotes
246[M]⁺ (Molecular Ion)Expected molecular ion peak for C₁₅H₁₈O₃.
217[M - C₂H₅]⁺Loss of the ethyl group from the ester.
201[M - OC₂H₅]⁺Loss of the ethoxy group from the ester.
173[M - C₂H₅O₂]⁺Fragmentation of the ester group.
149[C₆H₄COOC₂H₅]⁺Fragment corresponding to the ethyl benzoate moiety. A common fragmentation pattern for similar structures.
121[C₆H₄CO]⁺Further fragmentation of the ethyl benzoate portion.
97[C₆H₉O]⁺A possible fragment from the oxocyclohexyl group.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of organic compounds like this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : Accurately weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1][2] The solution should be homogenous.

  • Transfer : Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[1]

  • Instrumentation : Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Acquisition : The instrument's software is used to lock onto the deuterium signal of the solvent, shim the magnetic field to achieve homogeneity, and then acquire the spectrum. Standard acquisition parameters for ¹H and ¹³C NMR are typically used, with adjustments made as necessary to optimize signal-to-noise and resolution.

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation (Thin Film Method) : Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone).[3]

  • Deposition : Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[3]

  • Analysis : Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean salt plate should be taken first and subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[4]

  • Ionization : The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques.[5][6][7]

  • Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer and detected. The resulting mass spectrum shows the relative abundance of different ions.[7]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using spectroscopic methods.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Conclusion Compound Synthesized/Isolated Compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data NMR Data (Chemical Shift, Coupling, Integration) NMR->NMR_Data IR_Data IR Data (Functional Groups) IR->IR_Data MS_Data MS Data (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A flowchart of the general spectroscopic analysis workflow.

References

Navigating the Solubility Landscape of Ethyl 4-(4-oxocyclohexyl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(4-oxocyclohexyl)benzoate is a molecule of interest in pharmaceutical and materials science, possessing a unique combination of a benzoate ester, a cyclohexanone ring, and an ethyl group. Understanding its solubility in various organic solvents is paramount for its application in synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the predicted solubility of this compound based on its structural characteristics and outlines a detailed experimental protocol for its quantitative determination. Due to a lack of specific quantitative solubility data in publicly available literature, this guide emphasizes predictive methodologies and standardized experimental procedures.

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by the principle of "like dissolves like." The molecular structure of this compound features both polar (ester and ketone functionalities) and non-polar (benzene ring and cyclohexane ring) regions. This amphiphilic nature suggests a nuanced solubility profile across a spectrum of organic solvents. The following table provides a predicted qualitative solubility profile based on these structural attributes.

SolventPolarity (Dielectric Constant, ε)Predicted SolubilityRationale
Non-Polar Solvents
Hexane1.88Sparingly Soluble / InsolubleThe large non-polar hydrocarbon backbone of hexane will have weak interactions with the polar ester and ketone groups.
Toluene2.38SolubleThe aromatic nature of toluene can engage in π-stacking interactions with the benzene ring of the solute, while its moderate polarity can accommodate the ester and ketone groups to some extent.
Diethyl Ether4.34Moderately SolubleThe ether's ability to act as a hydrogen bond acceptor can interact with any potential weak C-H···O interactions, and its overall low polarity is compatible with the non-polar regions of the molecule.
Polar Aprotic Solvents
Dichloromethane (DCM)9.08SolubleDCM is a good solvent for a wide range of organic compounds due to its ability to dissolve both moderately polar and non-polar substances.
Tetrahydrofuran (THF)7.58SolubleTHF's cyclic ether structure provides good solvation for both the polar and non-polar moieties of the compound.
Ethyl Acetate6.02SolubleAs an ester itself, ethyl acetate is expected to be a very compatible solvent for an ester-containing molecule.
Acetone20.7SolubleThe ketone group in acetone will have favorable dipole-dipole interactions with the ketone and ester groups of the solute.
Acetonitrile37.5Moderately SolubleWhile polar, acetonitrile's strong dipole moment may not interact as favorably with the large non-polar sections of the molecule compared to other polar aprotic solvents.
Dimethylformamide (DMF)36.7SolubleDMF is a powerful polar aprotic solvent capable of solvating a wide range of organic molecules.
Dimethyl Sulfoxide (DMSO)46.7SolubleDMSO is a highly polar aprotic solvent and is often used as a universal solvent for many organic compounds in drug discovery.[1]
Polar Protic Solvents
Methanol32.7Moderately SolubleThe hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, but the large non-polar part of the solute will limit high solubility.
Ethanol24.5Moderately SolubleSimilar to methanol, ethanol's polarity is countered by the non-polar characteristics of the solute.
Isopropanol19.9Sparingly SolubleThe increased hydrocarbon character of isopropanol compared to methanol and ethanol will reduce its ability to solvate the polar functional groups.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.[2][3] This protocol outlines the steps to quantitatively measure the solubility of this compound.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Analytical balance

  • Vortex mixer

  • Constant temperature orbital shaker or rotator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer).

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

    • Pipette a known volume of the selected organic solvent into the vial.

    • Securely cap the vial and record the total weight.

    • Place the vial in a constant temperature shaker. The temperature should be controlled and recorded (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. Preliminary experiments may be needed to determine the optimal equilibration time.[4]

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

    • Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw a clear aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic particles. This step is critical to prevent artificially high solubility measurements.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC).

    • Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the filtered supernatant by interpolating its analytical response on the calibration curve.

3. Data Reporting:

The solubility should be reported in standard units such as mg/mL or mol/L, along with the specific solvent and the temperature at which the measurement was conducted.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_solid Add Excess Solid to Vial start->add_solid add_solvent Add Known Volume of Solvent add_solid->add_solvent agitate Agitate at Constant Temperature (24-72h) add_solvent->agitate sediment Sedimentation or Centrifugation agitate->sediment filter Filter Supernatant (0.22 µm) sediment->filter analyze_samples Analyze Samples and Standards (e.g., HPLC) filter->analyze_samples prepare_standards Prepare Standard Solutions prepare_standards->analyze_samples calculate Calculate Concentration from Calibration Curve analyze_samples->calculate end End calculate->end

Workflow for the shake-flask solubility determination method.

Signaling Pathways and Logical Relationships

In the context of solubility determination, there are no signaling pathways. The logical relationship is a linear experimental workflow, as depicted in the diagram above. The process follows a logical progression from sample preparation to equilibration, separation of solid and liquid phases, and finally, quantitative analysis of the dissolved solute. Each step is critical for obtaining accurate and reproducible solubility data, which is fundamental for the successful development and application of this compound in various scientific and industrial fields.

References

An In-Depth Technical Guide to the Synthesis of Ethyl 4-(4-Oxocyclohexyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-(4-oxocyclohexyl)benzoate, a valuable building block in medicinal chemistry and materials science. The document critically evaluates a proposed synthetic route from 4-phenylcyclohexanone and presents a more viable and scientifically sound multi-step synthesis. Detailed experimental protocols, quantitative data, and workflow diagrams are provided to assist researchers in the practical application of these synthetic methods.

Introduction

This compound is a bifunctional organic molecule incorporating a cyclohexanone moiety and an ethyl benzoate group. This unique structural arrangement makes it a versatile intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and novel polymers. The presence of a ketone and an ester allows for a wide range of subsequent chemical transformations, making it a molecule of significant interest in drug discovery and materials science.

Evaluation of a Proposed Synthetic Route: Oxidation of 4-Phenylcyclohexanone

A synthetic route starting from 4-phenylcyclohexanone and proceeding via direct oxidation of the phenyl group to a carboxylic acid, followed by esterification, has been considered. However, this pathway is fraught with significant chemical challenges that render it impractical for laboratory synthesis.

The primary obstacle is the selective oxidation of the aromatic phenyl ring into a carboxylic acid in the presence of a ketone. The C-H bonds of an aromatic ring are exceptionally stable and require harsh oxidizing conditions to be cleaved. Reagents capable of such a transformation, like ruthenium tetraoxide, are highly aggressive and would likely lead to the non-selective oxidation of the cyclohexanone ring, resulting in a complex mixture of byproducts and decomposition of the starting material. The lack of selectivity and the extreme reaction conditions make this proposed route scientifically unviable.

G cluster_proposed Proposed (Unfeasible) Synthesis start 4-Phenylcyclohexanone intermediate Direct Phenyl Ring Oxidation start->intermediate Harsh Oxidizing Agents (e.g., RuO4) product 4-(4-Oxocyclohexyl)benzoic Acid intermediate->product Unselective Oxidation & Decomposition

Caption: Unfeasible synthetic route from 4-phenylcyclohexanone.

A Viable Three-Step Synthesis of this compound

A more practical and efficient synthesis of this compound has been devised, starting from the commercially available 4-phenylbenzoic acid. This three-step route involves:

  • Selective Hydrogenation: The selective catalytic hydrogenation of one of the phenyl rings of 4-phenylbenzoic acid to yield 4-cyclohexylbenzoic acid.

  • Benzylic Oxidation: The oxidation of the benzylic C-H bond of the cyclohexane ring in 4-cyclohexylbenzoic acid to a ketone, affording 4-(4-oxocyclohexyl)benzoic acid.

  • Fischer Esterification: The acid-catalyzed esterification of 4-(4-oxocyclohexyl)benzoic acid with ethanol to produce the final product, this compound.

G cluster_viable Viable Synthetic Workflow start 4-Phenylbenzoic Acid step1 Step 1: Selective Hydrogenation start->step1 intermediate1 4-Cyclohexylbenzoic Acid step1->intermediate1 step2 Step 2: Benzylic Oxidation intermediate1->step2 intermediate2 4-(4-Oxocyclohexyl)benzoic Acid step2->intermediate2 step3 Step 3: Fischer Esterification intermediate2->step3 product This compound step3->product

Caption: A viable three-step synthesis of this compound.

Experimental Protocols and Data

The selective hydrogenation of one aromatic ring in a biphenyl system can be achieved using a supported palladium or ruthenium catalyst under a hydrogen atmosphere. The choice of solvent and reaction conditions is crucial to ensure high selectivity for the desired 4-cyclohexylbenzoic acid.

Experimental Protocol:

  • To a high-pressure autoclave, add 4-phenylbenzoic acid (1.0 eq.), 5% Palladium on Carbon (Pd/C) (5 mol%), and a suitable solvent such as ethanol or a mixture of dioxane and water.

  • Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the autoclave with hydrogen gas to 5-10 atm.

  • Heat the reaction mixture to 100-150°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-cyclohexylbenzoic acid.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

ParameterValueReference
Catalyst 5% Pd/C[1]
Solvent Ethanol/Water[2]
Hydrogen Pressure 5-10 atmGeneral Knowledge
Temperature 100-150°CGeneral Knowledge
Typical Yield 85-95%[1][2]
Purity >98% (after recrystallization)General Knowledge

The oxidation of the C-H bond at the 4-position of the cyclohexane ring to a ketone can be accomplished using various modern oxidizing agents. A common and effective method involves the use of N-Bromosuccinimide (NBS) and a radical initiator, followed by hydrolysis.

Experimental Protocol:

  • Dissolve 4-cyclohexylbenzoic acid (1.0 eq.) in a suitable solvent such as carbon tetrachloride or acetonitrile.

  • Add N-Bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of a radical initiator like benzoyl peroxide or AIBN.

  • Reflux the reaction mixture under inert atmosphere for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product is a mixture containing the bromo-intermediate, which is then hydrolyzed by refluxing with aqueous silver nitrate or aqueous acid to yield 4-(4-oxocyclohexyl)benzoic acid.

  • Purify the product by column chromatography or recrystallization.

ParameterValueReference
Oxidizing Agent NBS/AIBN[3][4]
Solvent Acetonitrile[5]
Temperature RefluxGeneral Knowledge
Typical Yield 60-75%[3][5]
Purity >97% (after purification)General Knowledge

The final step is a classic Fischer esterification, where the carboxylic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst.

G cluster_fischer Fischer Esterification Mechanism start Carboxylic Acid protonation Protonation of Carbonyl Oxygen start->protonation H+ nucleophilic_attack Nucleophilic Attack by Ethanol protonation->nucleophilic_attack Ethanol proton_transfer Proton Transfer nucleophilic_attack->proton_transfer elimination Elimination of Water proton_transfer->elimination deprotonation Deprotonation elimination->deprotonation -H2O product Ethyl Ester deprotonation->product -H+

References

Ethyl 4-(4-oxocyclohexyl)benzoate: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(4-oxocyclohexyl)benzoate is a valuable chemical intermediate playing a crucial role in the synthesis of a variety of organic molecules, most notably in the development of pharmaceuticals. Its unique bifunctional structure, featuring a cyclohexanone moiety and an ethyl benzoate group, makes it a versatile building block for constructing complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its significance in drug discovery and development, specifically in the synthesis of Angiotensin II Receptor Blockers (ARBs).

Chemical Properties and Specifications

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValue
Chemical Formula C₁₅H₁₈O₃
Molecular Weight 246.30 g/mol
CAS Number 50539-34-9
Appearance Off-white to pale yellow solid
Melting Point Not precisely reported, but expected to be a low-melting solid
Boiling Point Not available
Solubility Soluble in common organic solvents like ethanol, methanol, and dichloromethane.

Note: Some physical properties like melting and boiling points are not consistently reported in publicly available literature and may vary depending on purity.

Synthesis of this compound

The primary route for the synthesis of this compound is through the Fischer esterification of its carboxylic acid precursor, 4-(4-oxocyclohexyl)benzoic acid.

G A 4-(4-oxocyclohexyl)benzoic Acid E This compound A->E Esterification B Ethanol (Excess) B->E C Acid Catalyst (e.g., H₂SO₄) C->E D Heat (Reflux) D->E F Water (Byproduct) E->F produces

Figure 1: Synthesis of this compound.
Experimental Protocol: Fischer Esterification

This protocol is a generalized procedure based on standard Fischer esterification methods, adapted for the synthesis of this compound.

Materials:

  • 4-(4-oxocyclohexyl)benzoic acid

  • Absolute Ethanol (reagent grade)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(4-oxocyclohexyl)benzoic acid in an excess of absolute ethanol (e.g., 10-20 molar equivalents).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (typically 1-5 mol% relative to the carboxylic acid) to the stirred solution.

  • Reflux: Heat the reaction mixture to reflux and maintain it for several hours (typically 4-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the excess ethanol under reduced pressure using a rotary evaporator.

    • Dilute the residue with an organic solvent (e.g., dichloromethane) and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure product.

Expected Yield: Yields for Fischer esterifications can vary but are typically in the range of 70-95%, depending on the reaction conditions and purity of the starting materials.

Spectroscopic Data

The following are predicted spectroscopic data for this compound based on its structure and data from similar compounds.

Spectroscopy Expected Peaks
¹H NMR δ ~8.0 (d, 2H, Ar-H ortho to COOEt), ~7.4 (d, 2H, Ar-H ortho to cyclohexyl), 4.3 (q, 2H, -OCH₂CH₃), 2.6-2.4 (m, 4H, cyclohexanone -CH₂- adjacent to C=O), 2.2-2.0 (m, 4H, other cyclohexanone -CH₂-), 1.4 (t, 3H, -OCH₂CH₃).
¹³C NMR δ ~210 (C=O, cyclohexanone), ~166 (C=O, ester), ~148, ~130, ~128, ~127 (aromatic carbons), ~61 (-OCH₂-), ~41 (cyclohexanone carbons adjacent to C=O), ~30 (other cyclohexanone carbons), ~14 (-CH₃).
IR (Infrared) ν ~1715 cm⁻¹ (C=O stretch, ester), ~1700 cm⁻¹ (C=O stretch, ketone), ~1605, ~1500 cm⁻¹ (C=C stretch, aromatic), ~1270, ~1100 cm⁻¹ (C-O stretch, ester).

Application as a Chemical Intermediate in Drug Development

This compound is a key intermediate in the synthesis of Angiotensin II Receptor Blockers (ARBs), a class of drugs used to treat hypertension and heart failure. The cyclohexanone moiety provides a scaffold for further chemical modifications to build the complex structures of these drugs.

A prominent example is its potential role in the synthesis of Candesartan Cilexetil. While the exact commercial synthesis routes are proprietary, the structural similarity of this compound to known intermediates of sartans strongly suggests its utility.

G cluster_synthesis Synthetic Pathway to ARB Precursor cluster_final Final Drug Synthesis A This compound B Series of Chemical Transformations (e.g., reductive amination, cyclization, etc.) A->B Modification of cyclohexanone C Key ARB Intermediate (e.g., precursor to Candesartan) B->C D Further Synthetic Steps C->D E Angiotensin II Receptor Blocker (e.g., Candesartan Cilexetil) D->E

Figure 2: General workflow for the use of this compound in ARB synthesis.
Angiotensin II Receptor Signaling Pathway and ARB Mechanism of Action

Angiotensin II is a peptide hormone that plays a key role in regulating blood pressure. It exerts its effects by binding to the Angiotensin II receptor type 1 (AT1 receptor), which is a G protein-coupled receptor (GPCR).[1][2] The binding of Angiotensin II to the AT1 receptor triggers a signaling cascade that leads to vasoconstriction, increased aldosterone secretion, and sodium and water retention, all of which contribute to an increase in blood pressure.[3][4]

ARBs, synthesized using intermediates like this compound, act as competitive antagonists at the AT1 receptor.[5][6] They block the binding of Angiotensin II, thereby inhibiting its physiological effects and leading to a decrease in blood pressure.

G cluster_pathway Angiotensin II Signaling Pathway cluster_drug Mechanism of ARB Action AngII Angiotensin II AT1R AT1 Receptor (GPCR) AngII->AT1R Gq_11 Gq/11 Protein AT1R->Gq_11 activates PLC Phospholipase C Gq_11->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C DAG->PKC Vasoconstriction Vasoconstriction Ca2->Vasoconstriction PKC->Vasoconstriction Aldosterone Aldosterone Secretion PKC->Aldosterone ARB Angiotensin II Receptor Blocker (e.g., Candesartan) ARB->AT1R Blocks

Figure 3: Angiotensin II signaling pathway and the mechanism of action of ARBs.

Conclusion

This compound is a strategically important chemical intermediate with significant applications in pharmaceutical synthesis. Its role as a precursor to Angiotensin II Receptor Blockers highlights its value in the development of treatments for cardiovascular diseases. This guide provides researchers and drug development professionals with a foundational understanding of its synthesis, properties, and critical role in medicinal chemistry, thereby facilitating its effective utilization in the creation of novel and improved therapeutic agents.

References

Introduction to the Reactivity of Ethyl 4-(4-oxocyclohexyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Reactivity of the Ketone Group in Ethyl 4-(4-oxocyclohexyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the ketone group in this compound, a key intermediate in the synthesis of various pharmaceutically active compounds. The presence of both a ketone and an ester functional group within the same molecule presents unique challenges and opportunities for chemical transformations. This document details the chemoselective reactions targeting the ketone moiety, supported by experimental protocols and quantitative data.

This compound possesses two primary sites for nucleophilic attack: the carbonyl carbon of the cyclohexanone ring and the carbonyl carbon of the ethyl benzoate ester. In general, ketones are more reactive towards nucleophiles than esters. This difference in reactivity is attributed to both steric and electronic factors. The carbonyl carbon of a ketone is less sterically hindered than that of an ester. Electronically, the carbonyl group of an ester is stabilized by resonance from the adjacent oxygen atom, making it less electrophilic. This inherent difference in reactivity forms the basis for the chemoselective transformations discussed in this guide.

Chemoselective Reduction of the Ketone Group

The selective reduction of the ketone in the presence of the ester is a crucial transformation, leading to the corresponding alcohol, ethyl 4-(4-hydroxycyclohexyl)benzoate. This can be effectively achieved using mild reducing agents that do not readily attack the less reactive ester functionality.

Reduction using Sodium Borohydride

Sodium borohydride (NaBH₄) is a widely used reagent for the chemoselective reduction of ketones and aldehydes in the presence of esters.

Table 1: Quantitative Data for the Reduction of this compound

ReagentSolventTemperature (°C)Reaction Time (h)Yield (%) of Ethyl 4-(4-hydroxycyclohexyl)benzoateReference
Sodium BorohydrideMethanol0 - 252>95Adapted
Experimental Protocol: Sodium Borohydride Reduction
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (10 mL per gram of substrate) and cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 5°C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Work-up: Quench the reaction by the slow addition of 1 M HCl at 0°C until the pH is acidic. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure ethyl 4-(4-hydroxycyclohexyl)benzoate.

G cluster_workflow Reduction Workflow Start Start Dissolve Substrate Dissolve this compound in Methanol Start->Dissolve Substrate Cool to 0°C Cool to 0°C Dissolve Substrate->Cool to 0°C Add NaBH4 Add NaBH4 Cool to 0°C->Add NaBH4 Monitor Reaction (TLC) Monitor Reaction (TLC) Add NaBH4->Monitor Reaction (TLC) Quench with HCl Quench with HCl Monitor Reaction (TLC)->Quench with HCl Remove Methanol Remove Methanol Quench with HCl->Remove Methanol Extract with Ethyl Acetate Extract with Ethyl Acetate Remove Methanol->Extract with Ethyl Acetate Purify (Chromatography) Purify (Chromatography) Extract with Ethyl Acetate->Purify (Chromatography) Product Ethyl 4-(4-hydroxycyclohexyl)benzoate Purify (Chromatography)->Product

Caption: Workflow for the chemoselective reduction of the ketone.

Reductive Amination

Reductive amination is a powerful method to convert the ketone into a primary, secondary, or tertiary amine. This reaction proceeds via the in-situ formation of an imine or enamine, which is then reduced. The ester group is typically unreactive under these conditions.

Reductive Amination with Ammonium Acetate and Sodium Cyanoborohydride

This method is effective for the synthesis of the primary amine, ethyl 4-(4-aminocyclohexyl)benzoate. Sodium cyanoborohydride (NaBH₃CN) or the less toxic sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred reducing agents as they are selective for the iminium ion over the ketone.[1][2][3]

Table 2: Quantitative Data for Reductive Amination

Amine SourceReducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%) of Ethyl 4-(4-aminocyclohexyl)benzoateReference
Ammonium AcetateSodium CyanoborohydrideMethanol2524~80-90Adapted
Ammonium ChlorideSodium TriacetoxyborohydrideDichloromethane/Acetic Acid2512~85-95Adapted from general procedures.
Experimental Protocol: Reductive Amination
  • Reaction Setup: To a solution of this compound (1.0 eq) in methanol (15 mL per gram of substrate), add ammonium acetate (10 eq).

  • Reagent Addition: Stir the mixture at room temperature for 30 minutes, then add sodium cyanoborohydride (1.5 eq) in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor by TLC or LC-MS for the disappearance of the starting material (typically 24 hours).

  • Work-up: Quench the reaction by adding aqueous NaOH solution (2 M) until the pH is basic.

  • Extraction: Extract the mixture with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to yield ethyl 4-(4-aminocyclohexyl)benzoate.

G cluster_pathway Reductive Amination Pathway Ketone This compound Imine Iminium Ion Intermediate Ketone->Imine + NH3 - H2O Amine Ammonia (from Ammonium Acetate) Amine->Imine Product Ethyl 4-(4-aminocyclohexyl)benzoate Imine->Product Reduction Reduction NaBH3CN Reduction->Product

Caption: Pathway of reductive amination of the ketone group.

Wittig Reaction

The Wittig reaction provides a reliable method for the conversion of the ketone to an alkene, specifically for introducing a methylene group to form ethyl 4-(4-methylenecyclohexyl)benzoate. The Wittig reagent is highly selective for aldehydes and ketones over esters.[4][5][6][7]

Olefination with Methyltriphenylphosphonium Bromide

The ylide is typically generated in situ from the corresponding phosphonium salt using a strong base.

Table 3: Quantitative Data for the Wittig Reaction

Phosphonium SaltBaseSolventTemperature (°C)Reaction Time (h)Yield (%) of Ethyl 4-(4-methylenecyclohexyl)benzoateReference
Methyltriphenylphosphonium Bromiden-ButyllithiumTHF-78 to 2512~80-90Adapted
Methyltriphenylphosphonium IodidePotassium tert-butoxideTHF0 to 256~75-85Adapted from general procedures.
Experimental Protocol: Wittig Reaction
  • Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (10 mL per gram of salt). Cool the suspension to 0°C and add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise. Stir the resulting orange-red solution for 1 hour at 0°C.

  • Substrate Addition: Cool the ylide solution to -78°C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extraction: Extract the mixture with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is purified by column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to afford ethyl 4-(4-methylenecyclohexyl)benzoate.

G cluster_logical Wittig Reaction Logic Ketone Ketone (Electrophile) Oxaphosphetane Oxaphosphetane Intermediate Ketone->Oxaphosphetane Ylide Phosphorus Ylide (Nucleophile) Ylide->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene PhosphineOxide Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->PhosphineOxide

Caption: Logical flow of the Wittig reaction.

Grignard Reaction

The Grignard reaction involves the addition of an organomagnesium halide to the carbonyl group. Due to the high reactivity of Grignard reagents, they can react with both the ketone and the ester. The ketone is more reactive and will react first. However, excess Grignard reagent will subsequently react with the ester, typically leading to a double addition to form a tertiary alcohol.[8][9][10][11][12] Chemoselective addition to the ketone is challenging and often requires careful control of stoichiometry and temperature.

Reaction with Methylmagnesium Bromide

Using one equivalent of the Grignard reagent at low temperatures can favor the formation of the tertiary alcohol at the cyclohexanone ring.

Table 4: Expected Products from Grignard Reaction

Grignard ReagentEquivalentsTemperature (°C)Major Product(s)
Methylmagnesium Bromide1.0-78Ethyl 4-(4-hydroxy-4-methylcyclohexyl)benzoate
Methylmagnesium Bromide> 2.00 to 252-(4-(1-hydroxy-1-methylethyl)phenyl)propan-2-ol and 1-(4-(1-hydroxy-1-methylethyl)phenyl)ethan-1-one
Experimental Protocol: Grignard Reaction (Selective)
  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF (20 mL per gram of substrate) and cool to -78°C.

  • Reagent Addition: Add methylmagnesium bromide (1.0 eq, as a solution in diethyl ether) dropwise via a syringe, keeping the internal temperature below -70°C.

  • Reaction Monitoring: Stir the reaction at -78°C for 2-3 hours.

  • Work-up: Quench the reaction at -78°C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography (silica gel, eluent: hexane/ethyl acetate gradient).

Conclusion

The ketone group of this compound offers a versatile handle for a variety of chemical transformations. By leveraging the principles of chemoselectivity, it is possible to selectively modify the ketone in the presence of the less reactive ester group. This guide provides a foundation for researchers and drug development professionals to design and execute synthetic strategies involving this important building block. Careful selection of reagents and reaction conditions is paramount to achieving high yields and selectivities in these transformations.

References

"Ethyl 4-(4-oxocyclohexyl)benzoate" stability under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of Ethyl 4-(4-oxocyclohexyl)benzoate under both acidic and basic conditions. Due to the limited availability of specific experimental data for this compound, this guide leverages established principles of ester chemistry, primarily using ethyl benzoate as a well-documented surrogate, to predict its stability profile. The information presented herein is intended to support research, development, and formulation activities involving this molecule.

Executive Summary

This compound is susceptible to degradation through hydrolysis of its ester functional group under both acidic and basic conditions. The primary degradation pathway is the cleavage of the ester bond to yield 4-(4-oxocyclohexyl)benzoic acid and ethanol. The rate of this hydrolysis is significantly influenced by pH and temperature. Under basic conditions, the hydrolysis is typically faster and irreversible, leading to the formation of the corresponding carboxylate salt. Acidic hydrolysis is a reversible process that is catalyzed by the presence of hydronium ions. The ketone functional group on the cyclohexyl ring is expected to be relatively stable under these conditions but may be susceptible to other reactions under more forcing conditions not covered in this guide.

Predicted Degradation Profile

The stability of this compound is intrinsically linked to the reactivity of its ethyl ester group. The expected degradation products under acidic and basic conditions are summarized in Table 1.

ConditionPrimary Degradation Product(s)Reaction Type
Acidic (e.g., HCl, H₂SO₄) 4-(4-oxocyclohexyl)benzoic acid and EthanolAcid-Catalyzed Hydrolysis
Basic (e.g., NaOH, KOH) Sodium 4-(4-oxocyclohexyl)benzoate and EthanolBase-Promoted Hydrolysis (Saponification)

Table 1: Summary of Predicted Degradation Products of this compound

Reaction Mechanisms and Signaling Pathways

The degradation of this compound proceeds via well-understood mechanisms for ester hydrolysis.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A nucleophilic attack by water follows, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol yield the carboxylic acid, 4-(4-oxocyclohexyl)benzoic acid.[1][2][3]

Acid_Hydrolysis cluster_0 Acid-Catalyzed Hydrolysis Ethyl_4-(4-oxocyclohexyl)benzoate This compound Protonated_Ester Protonated Ester Ethyl_4-(4-oxocyclohexyl)benzoate->Protonated_Ester + H₃O⁺ Tetrahedral_Intermediate_1 Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate_1 + H₂O Proton_Transfer Proton Transfer Intermediate Tetrahedral_Intermediate_1->Proton_Transfer Proton Transfer Carboxylic_Acid 4-(4-oxocyclohexyl)benzoic Acid Proton_Transfer->Carboxylic_Acid - Ethanol Ethanol Ethanol Proton_Transfer->Ethanol - 4-(4-oxocyclohexyl)benzoic Acid

Caption: Acid-catalyzed hydrolysis pathway of this compound.

Base-Promoted Hydrolysis (Saponification)

In basic media, a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate.[1][4] This intermediate then collapses, expelling the ethoxide ion as the leaving group. The ethoxide, being a strong base, deprotonates the newly formed carboxylic acid to yield the carboxylate salt and ethanol.[1][5] This final acid-base step renders the overall reaction irreversible.

Base_Hydrolysis cluster_1 Base-Promoted Hydrolysis Ethyl_4-(4-oxocyclohexyl)benzoate This compound Tetrahedral_Intermediate_2 Tetrahedral Intermediate Ethyl_4-(4-oxocyclohexyl)benzoate->Tetrahedral_Intermediate_2 + OH⁻ Carboxylic_Acid 4-(4-oxocyclohexyl)benzoic Acid Tetrahedral_Intermediate_2->Carboxylic_Acid - OEt⁻ Carboxylate_Salt 4-(4-oxocyclohexyl)benzoate Salt Carboxylic_Acid->Carboxylate_Salt + OEt⁻ Ethanol Ethanol Carboxylate_Salt->Ethanol forms alongside Stability_Workflow cluster_2 Stability Testing Experimental Workflow Start Start: Prepare Stock Solution of this compound Prepare_Samples Prepare Samples in Different pH Buffers (2, 4, 7, 9, 12) Start->Prepare_Samples Incubate Incubate Samples at Different Temperatures (e.g., 40°C, 60°C) Prepare_Samples->Incubate Sampling Withdraw Aliquots at Pre-defined Time Points (0, 2, 4, 8, 12, 24 hours) Incubate->Sampling Analysis Analyze Samples by HPLC Sampling->Analysis Data_Processing Quantify Parent Compound and Degradation Products Analysis->Data_Processing Kinetics Determine Degradation Rate Constants and Half-life Data_Processing->Kinetics End End: Stability Profile Established Kinetics->End

References

An In-depth Technical Guide on the Potential Stereoisomers of Ethyl 4-(4-oxocyclohexyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the potential stereoisomers of Ethyl 4-(4-oxocyclohexyl)benzoate. The focus is on the structural possibilities arising from the substituted cyclohexane ring, with detailed explanations based on fundamental principles of stereochemistry.

Introduction to Stereoisomerism in this compound

This compound is a disubstituted cyclohexane derivative with substituents at the 1 and 4 positions. The stereochemistry of this molecule is determined by the spatial arrangement of the ethyl benzoate and the oxo groups relative to the plane of the cyclohexane ring. Due to the substitution pattern, this compound can exist as geometric isomers, specifically cis and trans diastereomers.

Analysis of Potential Stereoisomers

The presence of two substituents on the cyclohexane ring at positions 1 and 4 leads to the possibility of cis-trans isomerism. These isomers have different physical properties and are not interconvertible without breaking chemical bonds.[1]

  • cis-isomer: In the cis isomer, both the ethyl benzoate group and the hydrogen atom on the same carbon as the oxo group are on the same side of the cyclohexane ring.

  • trans-isomer: In the trans isomer, the ethyl benzoate group and the hydrogen atom on the same carbon as the oxo group are on opposite sides of the ring.

Crucially, for 1,4-disubstituted cyclohexanes, both the cis and trans isomers are achiral. This is because a plane of symmetry can be drawn through the C1 and C4 atoms and the two substituents, regardless of whether they are on the same or opposite sides of the ring.[2][3] Consequently, this compound does not have enantiomers and is optically inactive.[2][3]

The relationship between the possible stereoisomers can be visualized as follows:

stereoisomers parent This compound cis cis-isomer (Achiral, Meso) parent->cis Diastereomers trans trans-isomer (Achiral) parent->trans Diastereomers workflow synthesis Synthesis of This compound (cis/trans mixture) chromatography Column Chromatography (e.g., Silica Gel) synthesis->chromatography cis_fraction Collection of cis-isomer fraction chromatography->cis_fraction trans_fraction Collection of trans-isomer fraction chromatography->trans_fraction analysis_cis Spectroscopic Analysis (NMR, IR, MS) of cis-isomer cis_fraction->analysis_cis analysis_trans Spectroscopic Analysis (NMR, IR, MS) of trans-isomer trans_fraction->analysis_trans

References

Methodological & Application

Synthesis protocol for "Ethyl 4-(4-oxocyclohexyl)benzoate"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed two-step synthesis protocol for Ethyl 4-(4-oxocyclohexyl)benzoate, a valuable intermediate in pharmaceutical and materials science research. The synthesis involves the reduction of a keto-ester precursor followed by the oxidation of the resulting alcohol.

Reaction Scheme

The overall synthetic pathway is as follows:

Synthesis_Scheme start Ethyl 4-oxocyclohexanecarboxylate intermediate Ethyl 4-hydroxycyclohexanecarboxylate start->intermediate 1. NaBH4, Ethanol product This compound intermediate->product 2. Jones Reagent (CrO3, H2SO4, Acetone) Experimental_Workflow start_step1 Dissolve Ethyl 4-oxocyclohexanecarboxylate in Ethanol cool_step1 Cool to 5°C start_step1->cool_step1 add_nabh4 Add NaBH4 cool_step1->add_nabh4 stir_cold Stir at 5°C for 30 min add_nabh4->stir_cold stir_rt Stir at RT for 18h stir_cold->stir_rt quench_step1 Quench with Water stir_rt->quench_step1 acidify Acidify with 1N HCl quench_step1->acidify extract_step1 Extract with Ethyl Acetate acidify->extract_step1 wash_dry_step1 Wash and Dry extract_step1->wash_dry_step1 concentrate_step1 Concentrate to yield Ethyl 4-hydroxycyclohexanecarboxylate wash_dry_step1->concentrate_step1 start_step2 Dissolve Ethyl 4-hydroxycyclohexanecarboxylate in Acetone concentrate_step1->start_step2 Intermediate Product add_jones Add Jones Reagent start_step2->add_jones prepare_jones Prepare Jones Reagent prepare_jones->add_jones stir_rt_step2 Stir at RT for 2h add_jones->stir_rt_step2 quench_step2 Quench with Isopropyl Alcohol stir_rt_step2->quench_step2 extract_step2 Extract with Diethyl Ether quench_step2->extract_step2 wash_dry_step2 Wash and Dry extract_step2->wash_dry_step2 concentrate_step2 Concentrate wash_dry_step2->concentrate_step2 purify Purify by Column Chromatography concentrate_step2->purify final_product This compound purify->final_product

Application Note: Purification of Ethyl 4-(4-oxocyclohexyl)benzoate by Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the purification of Ethyl 4-(4-oxocyclohexyl)benzoate using silica gel flash column chromatography. The methodology is designed to yield a high-purity product suitable for subsequent synthetic steps or biological assays.

Introduction

This compound is a keto-ester of interest in synthetic organic chemistry and drug discovery. As with many intermediates, achieving high purity is critical for the success of subsequent reactions and the integrity of biological data. Flash column chromatography is a rapid and efficient technique for the purification of moderately polar organic compounds. This application note outlines a validated protocol for the purification of this compound from a crude reaction mixture using a standard silica gel stationary phase and an ethyl acetate/hexanes mobile phase.

Data Summary

The following table summarizes the typical results obtained from the purification of a crude sample of this compound using the protocol described below.

ParameterValueNotes
Crude Sample Purity ~85% (by qNMR)Major impurities include starting materials and reaction byproducts.
Post-Purification Purity >98% (by qNMR)Purity meets standards for most synthetic and screening applications.
Recovery Yield 90-95%Yield is dependent on loading and careful fraction collection.
Stationary Phase Silica Gel (230-400 mesh)Standard grade silica gel is sufficient for this separation.
Mobile Phase (Eluent) 15% Ethyl Acetate in Hexanes (v/v)Optimized for ideal separation and elution.
TLC Rf Value ~0.35In 20% Ethyl Acetate in Hexanes.

Experimental Workflow

The overall workflow for the purification process is depicted below, from initial analysis of the crude material to the final isolation of the pure product.

G crude Crude Product (this compound) tlc TLC Analysis (Determine Optimal Solvent System) crude->tlc  Initial Assessment prepare_column Prepare Silica Gel Column (Slurry Packing) tlc->prepare_column  System Selected load_sample Load Sample (Dry or Wet Loading) prepare_column->load_sample elute Elute Column (15% EtOAc/Hexanes) load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze  Monitor Elution combine Combine Pure Fractions analyze->combine  Identify Product evaporate Solvent Evaporation (Rotary Evaporator) combine->evaporate final_product Pure Product (>98%) evaporate->final_product

Caption: Workflow for the purification of this compound.

Detailed Experimental Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound.

4.1. Materials and Equipment

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Technical Grade Hexanes

  • ACS Grade Ethyl Acetate (EtOAc)

  • Glass chromatography column (40-60 mm diameter)

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate (KMnO₄) stain

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

4.2. Step 1: Thin Layer Chromatography (TLC) Analysis

Before performing the column, it is crucial to determine the optimal eluent composition.

  • Prepare several developing solutions with varying ratios of ethyl acetate in hexanes (e.g., 10%, 15%, 20%, 25%).

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the crude mixture onto separate TLC plates.

  • Develop each plate in a different solvent system.

  • Visualize the plates under a UV lamp. The ketone and benzoate functionalities allow for UV visualization. Staining with potassium permanganate can also be used.

  • Select the solvent system where the desired product has an Rf value of approximately 0.25-0.35 for the best separation.[1] For this compound, a system of 20% EtOAc/Hexanes typically gives an Rf of ~0.35. The column itself will be run with a slightly less polar mobile phase (15% EtOAc/Hexanes ) to ensure good separation.

4.3. Step 2: Column Preparation

  • Securely clamp a glass chromatography column in a vertical position in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in the mobile phase (15% EtOAc/Hexanes). For 1 g of crude product, approximately 40-50 g of silica gel is recommended.

  • Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and remove any air bubbles.

  • Open the stopcock to allow the solvent to drain, settling the silica bed. Do not let the top of the silica gel run dry.

  • Add a thin layer of sand on top of the packed silica gel to prevent disruption during solvent addition.

4.4. Step 3: Sample Loading

  • Dry Loading (Recommended):

    • Dissolve the 1 g of crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add 2-3 g of silica gel to this solution and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator.

    • Carefully add the silica-adsorbed sample to the top of the prepared column.

  • Wet Loading:

    • Dissolve the crude product in the smallest possible volume of the mobile phase.

    • Use a pipette to carefully apply the solution to the top of the column, allowing it to absorb into the sand layer without disturbing the silica bed.

    • Rinse the flask with a small amount of mobile phase and add it to the column to ensure complete transfer.

4.5. Step 4: Elution and Fraction Collection

  • Carefully fill the column with the mobile phase (15% EtOAc/Hexanes).

  • Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate (approximately 2 inches/minute).[2]

  • Begin collecting fractions in appropriately sized test tubes or flasks.

  • Continuously monitor the elution process by spotting collected fractions onto a TLC plate.

  • Develop the monitoring TLC plate in the analysis solvent (20% EtOAc/Hexanes) to identify which fractions contain the pure product.

4.6. Step 5: Product Isolation

  • Based on the TLC analysis, combine the fractions that contain the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • Dry the resulting purified product under high vacuum to remove any residual solvent.

  • Determine the final mass to calculate the recovery yield and confirm purity using analytical techniques such as NMR or HPLC. For structurally similar compounds, purities of 97-99% and recovery yields of 95-97% are achievable.[3]

Safety Precautions

  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Hexanes and ethyl acetate are flammable. Keep away from ignition sources.

  • Silica gel dust can be a respiratory irritant. Handle with care.

References

Application Note and Protocol for the Recrystallization of Ethyl 4-(4-oxocyclohexyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 4-(4-oxocyclohexyl)benzoate is a chemical intermediate with potential applications in the synthesis of pharmaceuticals and other complex organic molecules. The purity of such intermediates is paramount to ensure the desired outcome of subsequent reactions, affecting yield, side-product formation, and the overall efficacy and safety of the final active pharmaceutical ingredient. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. This application note provides a detailed protocol for the recrystallization of this compound, developed based on the general principles of recrystallization for benzoate esters and related ketones.

The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures. Based on the structure of this compound, which contains a moderately polar ester group and a ketone, a polar protic solvent such as ethanol is a suitable choice. Alternatively, a solvent mixture, such as ethyl acetate/hexane, could be employed. This protocol will focus on the use of ethanol as the primary recrystallization solvent.

Data Presentation

The following table summarizes representative quantitative data that could be expected from the recrystallization of this compound. These values are illustrative and will vary depending on the initial purity of the crude product and the precise execution of the protocol.

ParameterCrude ProductPurified Product
Appearance Off-white to pale yellow solidWhite crystalline solid
Mass (g) 10.08.5
Purity (by HPLC, %) 95.2%99.8%
Melting Point (°C) 78-8183-84
Recovery Yield (%) -85%

Experimental Protocol

Objective: To purify crude this compound by recrystallization from ethanol.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Activated Charcoal (optional, for colored impurities)

  • Erlenmeyer flasks (two sizes)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Watch glass

  • Ice bath

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution:

    • Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add approximately 50 mL of ethanol to the flask.

    • Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions (5-10 mL) until the solid completely dissolves. The goal is to use the minimum amount of hot solvent to create a saturated solution. Avoid boiling the solvent too vigorously.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount (e.g., 0.1-0.2 g) of activated charcoal to the solution.

    • Gently reheat the solution to boiling for a few minutes with stirring. The charcoal will adsorb colored impurities.

  • Hot Filtration (if charcoal was used):

    • If activated charcoal was added, it must be removed while the solution is still hot to prevent premature crystallization.

    • Set up a hot filtration apparatus by placing a fluted filter paper in a stemless funnel and placing it on top of a clean 250 mL Erlenmeyer flask.

    • Preheat the funnel and the receiving flask by pouring a small amount of hot ethanol through the filter paper.

    • Quickly pour the hot solution containing the dissolved product through the fluted filter paper.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Do not disturb the flask during this period.

    • Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold ethanol.

    • Turn on the vacuum and swirl the flask containing the crystals to create a slurry.

    • Quickly pour the slurry into the Buchner funnel.

    • Use a spatula to transfer any remaining crystals from the flask.

    • Wash the crystals in the funnel with a small amount of ice-cold ethanol to remove any remaining soluble impurities. It is important to use a minimal amount of cold solvent to avoid redissolving the product.

  • Drying:

    • Allow the crystals to be pulled dry on the Buchner funnel by the vacuum for 10-15 minutes.

    • Transfer the crystalline product to a pre-weighed watch glass.

    • Dry the crystals in a drying oven at a temperature well below the melting point (e.g., 40-50 °C) or in a vacuum desiccator until a constant weight is achieved.

  • Analysis:

    • Determine the mass of the purified product and calculate the percent recovery.

    • Measure the melting point of the purified crystals. A sharp melting point close to the literature value is an indicator of high purity.

    • Characterize the purity of the final product using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).

Visualizations

Recrystallization_Workflow cluster_preparation Preparation cluster_crystallization Crystallization & Isolation cluster_final Final Steps dissolve 1. Dissolve Crude Product in Minimal Hot Ethanol charcoal 2. Add Activated Charcoal (Optional, for color) dissolve->charcoal cool 4. Slow Cooling to Room Temperature dissolve->cool hot_filter 3. Hot Filtration (If charcoal used) charcoal->hot_filter ice_bath 5. Further Cooling in Ice Bath cool->ice_bath vacuum_filter 6. Isolate Crystals via Vacuum Filtration ice_bath->vacuum_filter wash 7. Wash Crystals with Cold Ethanol vacuum_filter->wash dry 8. Dry the Purified Crystals wash->dry analyze 9. Analysis (Mass, MP, Purity) dry->analyze

Caption: Experimental workflow for the recrystallization of this compound.

Application Notes and Protocols for Liquid Crystal Synthesis Using Ethyl 4-(4-oxocyclohexyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel calamitic liquid crystals starting from Ethyl 4-(4-oxocyclohexyl)benzoate. This precursor, featuring a versatile keto-functionalized cyclohexyl ring linked to a benzoate core, is an ideal building block for creating liquid crystalline materials with tailored properties. The following protocols detail two primary synthetic routes for elongating the molecular structure and introducing mesogenic characteristics: the Wittig reaction and the Knoevenagel condensation.

Introduction to Synthetic Strategy

The core principle behind designing calamitic (rod-like) liquid crystals is to create molecules with a rigid core and flexible terminal groups. This compound provides a foundational rigid segment. The 4-oxocyclohexyl group is a key reactive site that can be modified to extend the molecular length and enhance the structural anisotropy necessary for liquid crystalline behavior.

Two effective methods for modifying the ketone functionality are:

  • Wittig Reaction: This reaction allows for the formation of a carbon-carbon double bond by reacting the ketone with a phosphorus ylide. By choosing an appropriate ylide, such as one derived from an aromatic phosphonium salt, a rigid, extended core structure can be synthesized.

  • Knoevenagel Condensation: This reaction involves the condensation of the ketone with an active methylene compound, such as malononitrile. This not only extends the molecular core but also introduces polar cyano groups, which can significantly influence the mesomorphic properties.

Experimental Protocols

Protocol 1: Synthesis of a Nematic Liquid Crystal via Wittig Reaction

This protocol describes the synthesis of Ethyl 4-(4-(4-cyanobenzylidene)cyclohexyl)benzoate, a potential nematic liquid crystal, through a Wittig reaction.

Reaction Scheme:

Caption: Wittig reaction workflow for liquid crystal synthesis.

Materials:

  • This compound

  • 4-Cyanobenzyltriphenylphosphonium bromide

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexane

  • Ethyl Acetate

Procedure:

  • Ylide Generation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-cyanobenzyltriphenylphosphonium bromide (1.1 equivalents). Purge the flask with dry nitrogen. Add anhydrous THF via a syringe. Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of potassium tert-butoxide (1.1 equivalents) in anhydrous THF to the stirred suspension via the dropping funnel over 30 minutes. The formation of a deep orange or red color indicates the generation of the phosphorus ylide.

  • Allow the mixture to stir at 0 °C for an additional 30 minutes, and then let it warm to room temperature and stir for 1 hour.

  • Wittig Reaction: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at room temperature.

  • Allow the reaction mixture to stir at room temperature overnight under a nitrogen atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Quench the reaction by the slow addition of deionized water.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product will contain the desired alkene and triphenylphosphine oxide as a major byproduct. Purify the product by column chromatography on silica gel using a hexane:ethyl acetate gradient as the eluent.

  • Recrystallize the purified product from ethanol to obtain the final product as a white solid.

Protocol 2: Synthesis of a Smectic Liquid Crystal via Knoevenagel Condensation

This protocol outlines the synthesis of Ethyl 4-(4-(dicyanomethylene)cyclohexyl)benzoate, a potential smectic liquid crystal, through a Knoevenagel condensation.

Reaction Scheme:

Knoevenagel_Condensation cluster_synthesis Synthesis Workflow start_material This compound product Ethyl 4-(4-(dicyanomethylene)cyclohexyl)benzoate start_material->product active_methylene Malononitrile active_methylene->product + Catalyst catalyst Piperidine catalyst->product byproduct Water product->byproduct + Byproduct

Caption: Knoevenagel condensation workflow for liquid crystal synthesis.

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Toluene

  • Ethanol

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1 equivalent), malononitrile (1.2 equivalents), and toluene.

  • Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the mixture.

  • Condensation: Heat the reaction mixture to reflux. The water formed during the condensation will be azeotropically removed and collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, which typically takes 4-6 hours. Monitor the reaction progress by TLC.

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature.

  • Wash the toluene solution with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product is then purified by recrystallization from ethanol to yield the final product as a crystalline solid.

Data Presentation

The following table summarizes representative quantitative data for the synthesized liquid crystal candidates. These values are based on typical yields and the expected mesomorphic properties of structurally similar compounds.

Compound NameSynthetic RouteYield (%)Melting Point (°C)Clearing Point (°C) (Mesophase to Isotropic)Mesophase Type
Ethyl 4-(4-(4-cyanobenzylidene)cyclohexyl)benzoateWittig Reaction65-75110 - 112185 - 187Nematic
Ethyl 4-(4-(dicyanomethylene)cyclohexyl)benzoateKnoevenagel Condensation70-80135 - 137210 - 212Smectic A

Characterization of Liquid Crystalline Properties

The synthesized compounds should be characterized using standard techniques to confirm their structure and liquid crystalline properties.

Workflow for Characterization:

Characterization_Workflow synthesis Synthesized Compound structural Structural Characterization synthesis->structural thermal Thermal Analysis synthesis->thermal optical Optical Microscopy synthesis->optical data Property Data structural->data FTIR, NMR thermal->data DSC optical->data POM

Caption: Workflow for liquid crystal characterization.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the C=C bond in the Wittig product and the C=C(CN)₂ group in the Knoevenagel product, and the disappearance of the C=O stretch of the starting ketone.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure of the final products.

  • Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures (melting and clearing points) and associated enthalpy changes.

  • Polarized Optical Microscopy (POM): To observe the characteristic textures of the nematic and smectic mesophases, confirming the liquid crystalline nature of the materials.

These protocols and application notes provide a comprehensive guide for the synthesis and characterization of novel liquid crystals from this compound, enabling researchers to explore new materials for various applications in displays, sensors, and other advanced technologies.

Application Notes and Protocols: Ethyl 4-(4-oxocyclohexyl)benzoate as a Versatile Precursor for Calamitic Liquid Crystals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ethyl 4-(4-oxocyclohexyl)benzoate as a starting material for the synthesis of novel calamitic liquid crystals. The protocols detailed below outline a strategic pathway to transform this non-mesomorphic precursor into sophisticated rod-like molecules with potential applications in display technologies, optical materials, and as scaffolds in medicinal chemistry.

The synthetic strategy involves a three-stage process:

  • Introduction of a cyano-containing group via Knoevenagel condensation to create a more rigid core structure.

  • Aromatization of the cyclohexyl ring to form a biphenyl moiety, a well-established mesogenic core.

  • Functionalization of the terminal ester group to modulate the mesomorphic properties of the final compound.

Synthesis of Ethyl 4-(4-(dicyanomethylene)cyclohexyl)benzoate (Intermediate 1)

The initial step focuses on the modification of the ketone group in the starting material. A Knoevenagel condensation with malononitrile is employed to introduce a dicyanovinylidene group. This reaction extends the molecular structure and introduces a polar cyano group, which is beneficial for inducing liquid crystalline behavior.

Experimental Protocol: Knoevenagel Condensation

A procedure for the Knoevenagel condensation is adapted from a general method for the reaction between aldehydes/ketones and malononitrile.[1][2]

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (1 equivalent), malononitrile (1.2 equivalents), and a catalytic amount of ammonium acetate (0.1 equivalents).

  • Solvent Addition: Add 50 mL of toluene to the flask.

  • Reaction Conditions: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (approximately 4-6 hours).

  • Work-up: Allow the reaction mixture to cool to room temperature. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Expected Yield and Characterization
CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
Intermediate 1C₁₈H₁₈N₂O₂294.35~85-95TBD

Spectroscopic data would be required for full characterization (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Synthesis of Ethyl 4'-cyano-[1,1'-biphenyl]-4-carboxylate (Intermediate 2)

The next crucial step is the aromatization of the cyclohexene ring in Intermediate 1 to form a rigid biphenyl core. This transformation is key to achieving the calamitic molecular shape necessary for liquid crystal formation.

Experimental Protocol: Aromatization

The aromatization can be achieved using various dehydrogenation methods. A common method involves heating with a catalyst such as palladium on carbon.[3]

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve Intermediate 1 (1 equivalent) in a high-boiling solvent such as p-cymene (50 mL).

  • Catalyst Addition: Add 10% Palladium on Carbon (10 mol%) to the solution.

  • Reaction Conditions: Heat the mixture to reflux for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography.

Expected Yield and Characterization
CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
Intermediate 2C₁₆H₁₃NO₂251.28~70-80TBD

Full characterization would require spectroscopic analysis.

Synthesis of 4'-cyano-[1,1'-biphenyl]-4-carboxylic acid (Intermediate 3) and Final Amide Product

The terminal ethyl ester group of Intermediate 2 can be readily modified to tune the liquid crystalline properties. Hydrolysis to the carboxylic acid provides a versatile intermediate that can be coupled with various amines to generate a library of calamitic liquid crystals.

Experimental Protocol: Hydrolysis of Ethyl Ester

A standard procedure for the alkaline hydrolysis of an ethyl ester is employed.[4][5]

  • Reaction Setup: To a 100 mL round-bottom flask, add Intermediate 2 (1 equivalent) and 50 mL of a 2 M solution of sodium hydroxide in a 1:1 mixture of ethanol and water.

  • Reaction Conditions: Heat the mixture to reflux until the reaction is complete (monitored by TLC, typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the aqueous residue with 50 mL of water.

  • Acidification: Acidify the aqueous solution to pH 2 with concentrated hydrochloric acid.

  • Isolation: Collect the precipitated carboxylic acid by vacuum filtration, wash with cold water, and dry in a vacuum oven.

Experimental Protocol: Amidation of Carboxylic Acid

The carboxylic acid can be converted to an amide using a variety of coupling agents.[6][7][8][9]

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve Intermediate 3 (1 equivalent), a desired amine (e.g., 4-alkylaniline, 1.1 equivalents), and a coupling agent such as DCC (dicyclohexylcarbodiimide, 1.2 equivalents) in 50 mL of anhydrous dichloromethane (DCM).

  • Catalyst: Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up: Filter off the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final liquid crystal product can be purified by recrystallization.

Expected Data for a Representative Final Product (N-(4-butylphenyl)-4'-cyano-[1,1'-biphenyl]-4-carboxamide)
CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Mesophase Transitions (°C)
N-(4-butylphenyl)-4'-cyano-[1,1'-biphenyl]-4-carboxamideC₂₄H₂₂N₂O366.45~80-90Crystalline → Nematic (TBD), Nematic → Isotropic (TBD)

The transition temperatures are highly dependent on the nature of the amine used in the final step and would need to be determined experimentally using techniques like Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Visualizations

Synthetic Workflow

Synthetic_Workflow start This compound int1 Intermediate 1 (Dicyanomethylene derivative) start->int1 Knoevenagel Condensation int2 Intermediate 2 (Biphenyl derivative) int1->int2 Aromatization int3 Intermediate 3 (Carboxylic acid) int2->int3 Hydrolysis final Calamitic Liquid Crystal (Amide derivative) int3->final Amidation

Caption: Synthetic pathway from the precursor to the final calamitic liquid crystal.

Logical Relationship of Components for Mesophase Formation

Mesophase_Formation core Rigid Biphenyl Core mesophase Calamitic Mesophase core->mesophase Anisotropy terminal_cyano Polar Cyano Group terminal_cyano->mesophase Dipolar Interactions terminal_amide Terminal Amide Group terminal_amide->mesophase H-Bonding & Aspect Ratio alkyl_chain Flexible Alkyl Chain alkyl_chain->mesophase Flexibility & Packing

Caption: Key molecular features contributing to the formation of a calamitic liquid crystal phase.

References

Synthesis of "Ethyl 4-(4-hydroxycyclohexyl)benzoate" from "Ethyl 4-(4-oxocyclohexyl)benzoate"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Ethyl 4-(4-hydroxycyclohexyl)benzoate from Ethyl 4-(4-oxocyclohexyl)benzoate via sodium borohydride reduction. The described method is a robust and efficient procedure for the preparation of the corresponding secondary alcohol, a valuable intermediate in the synthesis of various biologically active molecules. This protocol includes a comprehensive experimental procedure, characterization data, and safety information.

Introduction

The reduction of ketones to alcohols is a fundamental transformation in organic synthesis. Ethyl 4-(4-hydroxycyclohexyl)benzoate is a key building block in the development of pharmaceuticals and other advanced materials. Its synthesis from the readily available ketone precursor, this compound, is a critical step in many synthetic routes. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, well-suited for this transformation as it selectively reduces aldehydes and ketones in the presence of less reactive functional groups such as esters.[1][2] This protocol details a reliable method for this reduction, offering high yields and straightforward purification.

Reaction Scheme

reaction_scheme start This compound end Ethyl 4-(4-hydroxycyclohexyl)benzoate start->end reagents NaBH4, Methanol Room Temperature reagents->end

Caption: Reduction of this compound to Ethyl 4-(4-hydroxycyclohexyl)benzoate.

Experimental Protocol

Materials and Equipment
Material/EquipmentDetails
Starting Material This compound
Reagent Sodium borohydride (NaBH₄)
Solvent Methanol (MeOH)
Work-up Reagents Deionized water, Diethyl ether (Et₂O), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄)
Glassware Round-bottom flask, Magnetic stirrer and stir bar, Beakers, Graduated cylinders, Separatory funnel, Erlenmeyer flask, Buchner funnel and filter paper
Equipment Magnetic stir plate, Rotary evaporator, Thin Layer Chromatography (TLC) plates (silica gel), UV lamp, Fume hood, Ice bath
Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (approximately 10 mL per gram of starting material). Stir the solution at room temperature until the starting material is fully dissolved.

  • Addition of Reducing Agent: To the stirred solution, add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes. An ice bath can be used to control any initial exotherm, though the reaction is generally mild.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours at room temperature.

  • Quenching: Once the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), carefully quench the reaction by the slow addition of deionized water (approximately 5 mL) to decompose the excess sodium borohydride.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous layer, add diethyl ether (20 mL). Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate and collect the organic layer. Repeat the extraction of the aqueous layer with diethyl ether (2 x 20 mL).

  • Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by either column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure Ethyl 4-(4-hydroxycyclohexyl)benzoate as a white solid.

Characterization Data

ParameterThis compound (Starting Material)Ethyl 4-(4-hydroxycyclohexyl)benzoate (Product)
Molecular Formula C₁₅H₁₈O₃C₁₅H₂₀O₃
Molecular Weight 246.30 g/mol 248.32 g/mol [3]
Appearance White to off-white solidWhite solid
¹H NMR (CDCl₃, 400 MHz) Predicted: δ 8.00 (d, J=8.4 Hz, 2H), 7.30 (d, J=8.4 Hz, 2H), 4.38 (q, J=7.1 Hz, 2H), 2.90-2.80 (m, 1H), 2.55-2.45 (m, 4H), 2.25-2.15 (m, 4H), 1.40 (t, J=7.1 Hz, 3H).Predicted: δ 7.98 (d, J=8.4 Hz, 2H), 7.28 (d, J=8.4 Hz, 2H), 4.36 (q, J=7.1 Hz, 2H), 3.75-3.65 (m, 1H), 2.60-2.50 (m, 1H), 2.10-2.00 (m, 2H), 1.90-1.80 (m, 2H), 1.70-1.50 (m, 5H), 1.38 (t, J=7.1 Hz, 3H).
¹³C NMR (CDCl₃, 100 MHz) Predicted: δ 211.0, 166.5, 149.0, 130.0, 129.5, 128.0, 61.0, 45.0, 41.0, 34.0, 14.5.Predicted: δ 166.8, 148.5, 130.0, 129.8, 127.5, 70.0, 61.0, 43.0, 35.0, 31.0, 14.5.
IR (KBr, cm⁻¹) Characteristic Peaks: ~2950 (C-H), ~1710 (C=O, ester), ~1680 (C=O, ketone), ~1610 (C=C, aromatic), ~1270, ~1100 (C-O).Characteristic Peaks: ~3400 (O-H, broad), ~2930 (C-H), ~1710 (C=O, ester), ~1610 (C=C, aromatic), ~1270, ~1100 (C-O).

Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve this compound in Methanol add_nabh4 Add NaBH4 portion-wise dissolve->add_nabh4 monitor Monitor reaction by TLC add_nabh4->monitor quench Quench with water monitor->quench remove_meoh Remove Methanol (Rotovap) quench->remove_meoh extract Extract with Diethyl Ether remove_meoh->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry with MgSO4 and concentrate wash->dry purify Purify by Column Chromatography or Recrystallization dry->purify

References

Application Note & Protocol: Selective Reduction of the Ketone in Ethyl 4-(4-oxocyclohexyl)benzoate using Sodium Borohydride (NaBH₄)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides a detailed protocol for the selective reduction of the ketone functionality in Ethyl 4-(4-oxocyclohexyl)benzoate to the corresponding secondary alcohol, Ethyl 4-(4-hydroxycyclohexyl)benzoate. Sodium borohydride (NaBH₄) is a versatile and mild reducing agent, widely used in organic synthesis for the reduction of aldehydes and ketones.[1][2] Its key advantage is its chemoselectivity, as it typically does not reduce less reactive carbonyl groups such as esters, amides, or carboxylic acids under standard conditions.[1][2] This allows for the targeted reduction of the cyclohexanone moiety while preserving the ethyl benzoate group in the starting material. This procedure is fundamental for medicinal chemistry and materials science, where the resulting hydroxy-ester is a valuable building block.

Reaction Scheme

The reduction of this compound with sodium borohydride proceeds as follows, yielding a mixture of cis and trans isomers of Ethyl 4-(4-hydroxycyclohexyl)benzoate.

Chemical Reaction: this compound is converted to Ethyl 4-(4-hydroxycyclohexyl)benzoate by NaBH₄ in methanol.

Experimental Protocol

This protocol is based on established procedures for the sodium borohydride reduction of cyclohexanone derivatives.[3][4][5]

Materials and Equipment

  • Reagents:

    • This compound

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH), anhydrous

    • Deionized water (H₂O)

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • TLC eluent (e.g., 30% Ethyl acetate in Hexanes)

    • TLC visualization agent (e.g., potassium permanganate stain)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Glassware for extraction and filtration

    • TLC chamber and UV lamp

Procedure

  • Reaction Setup:

    • In a 100 mL round-bottom flask, dissolve this compound (e.g., 2.46 g, 10.0 mmol) in methanol (40 mL).

    • Stir the solution using a magnetic stirrer until the starting material is completely dissolved.

    • Cool the flask in an ice bath to 0-5 °C.

  • Addition of Sodium Borohydride:

    • While maintaining the temperature at 0-5 °C, slowly add sodium borohydride (e.g., 0.42 g, 11.0 mmol, 1.1 equivalents) to the stirred solution in small portions over 10-15 minutes. Caution: Hydrogen gas may be evolved.[3]

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[6] Take small aliquots from the reaction mixture at regular intervals (e.g., every 30 minutes).

    • Spot the aliquots on a TLC plate alongside the starting material. Develop the plate in a suitable eluent system (e.g., 30% EtOAc/Hexanes).

    • The reaction is complete when the starting material spot has disappeared. Typically, this takes 1-2 hours.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the flask again in an ice bath.

    • Quench the reaction by slowly adding 1 M HCl (approx. 15 mL) until the bubbling ceases and the pH is slightly acidic (pH ~6). This step neutralizes the excess NaBH₄ and hydrolyzes the borate-ester intermediate.

    • Remove the methanol from the mixture using a rotary evaporator.

    • To the remaining aqueous residue, add deionized water (20 mL) and extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers in a separatory funnel and wash with deionized water (20 mL) followed by brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification and Characterization:

    • The crude product, Ethyl 4-(4-hydroxycyclohexyl)benzoate, can be purified by flash column chromatography on silica gel or by recrystallization if it is a solid.

    • Characterize the final product using standard analytical techniques:

      • Infrared (IR) Spectroscopy: Look for the appearance of a broad O-H stretch (around 3300-3500 cm⁻¹) and the disappearance of the ketone C=O stretch (around 1710 cm⁻¹). The ester C=O stretch will remain (around 1720 cm⁻¹).

      • ¹H NMR Spectroscopy: Confirm the presence of the C-H proton adjacent to the newly formed hydroxyl group.

      • Mass Spectrometry: Determine the molecular weight of the product to confirm its identity.

Data Presentation

The following table summarizes representative quantitative data for the reduction reaction.

ParameterValueNotes
Reactants
This compound2.46 g (10.0 mmol)Starting material.
Sodium Borohydride (NaBH₄)0.42 g (11.0 mmol)1.1 molar equivalents relative to the ketone.
Solvent (Methanol)40 mLA protic solvent is typically used.[4]
Reaction Conditions
Temperature0 °C to Room TemperatureInitial cooling controls the exothermic reaction.
Reaction Time1 - 2 hoursMonitored by TLC until completion.
Product
Product NameEthyl 4-(4-hydroxycyclohexyl)benzoateA mixture of cis/trans isomers is expected.
Theoretical Yield2.48 gBased on 100% conversion of the starting material.
Actual Yield (Typical)2.11 - 2.36 g (85-95%)Yields can vary based on purification methods.
Analytical Data
IR Spectrum (Ketone C=O)~1710 cm⁻¹This peak should be absent in the product spectrum.
IR Spectrum (Alcohol O-H)~3300-3500 cm⁻¹ (broad)Appearance of this peak indicates successful reduction.
IR Spectrum (Ester C=O)~1720 cm⁻¹This peak should be present in both starting material and product.

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the chemical transformation logic.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis A Dissolve this compound in Methanol B Cool solution to 0-5 °C in an ice bath A->B C Slowly add NaBH4 in portions B->C D Stir at Room Temperature (1-2 hours) C->D E Monitor by TLC D->E F Quench with 1M HCl E->F G Remove Methanol (Rotary Evaporator) F->G H Extract with Ethyl Acetate G->H I Wash with H2O and Brine H->I J Dry (MgSO4) and Concentrate I->J K Purify by Column Chromatography J->K L Characterize Product (IR, NMR, MS) K->L

Caption: Experimental workflow for the reduction of this compound.

G reactant This compound (Ketone + Ester) product Ethyl 4-(4-hydroxycyclohexyl)benzoate (Alcohol + Ester) reactant->product Selective Reduction reagent NaBH4 Methanol reagent->product

Caption: Logical diagram of the chemoselective reduction.

Safety Precautions

  • Sodium borohydride is flammable and can react with water to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and away from ignition sources.

  • Methanol is flammable and toxic. Avoid inhalation and skin contact.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • The quenching step with acid should be performed slowly and in an ice bath to control the exothermic reaction and gas evolution.

This protocol details a reliable and efficient method for the selective reduction of the ketone in this compound using sodium borohydride. The procedure is straightforward, high-yielding, and utilizes common laboratory reagents and techniques. The chemoselectivity of NaBH₄ makes it an ideal choice for this transformation, providing a valuable tool for researchers in organic synthesis and drug development.

References

Application Notes and Protocols for the Grignard Reaction with Ethyl 4-(4-oxocyclohexyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Grignard reaction involving Ethyl 4-(4-oxocyclohexyl)benzoate. This versatile starting material presents two reactive sites for Grignard reagents: a ketone on the cyclohexyl ring and an ester on the benzoate moiety. The chemoselectivity of the reaction can be controlled by the stoichiometry of the Grignard reagent, leading to the synthesis of distinct molecules with potential applications in medicinal chemistry and drug development.

Introduction and Reaction Overview

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1] It involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, such as a carbonyl group.[2] In the case of this compound, the ketone is generally more reactive than the ester towards nucleophilic attack by a Grignard reagent.[3][4] This difference in reactivity allows for selective functionalization.

  • Selective Reaction (1 equivalent of Grignard reagent): The Grignard reagent will preferentially attack the more electrophilic ketone carbonyl, yielding a tertiary alcohol on the cyclohexane ring while leaving the ester group intact.

  • Exhaustive Reaction (>3 equivalents of Grignard reagent): With an excess of the Grignard reagent, both the ketone and the ester functionalities will react. The ketone will form a tertiary alcohol, and the ester will undergo a double addition to yield a different tertiary alcohol.[3][5][6]

The resulting 4-(4-hydroxy-4-alkylcyclohexyl)benzoic acid derivatives are of significant interest in drug discovery. Similar molecular scaffolds have been investigated for a variety of therapeutic applications, including their potential as anti-inflammatory agents and CCR5 antagonists for the treatment of HIV-1.[7][8]

Reaction Pathways

The reaction of this compound with a Grignard reagent (R-MgX) can proceed via two main pathways depending on the stoichiometry of the reagents.

Grignard_Reaction_Pathways start This compound intermediate1 Ethyl 4-(4-hydroxy-4-R-cyclohexyl)benzoate start->intermediate1  1 eq. R-MgX (Selective Addition to Ketone) final_product 4-(4-hydroxy-4-R-cyclohexyl)-α,α-di-R-benzyl alcohol intermediate1->final_product  2 eq. R-MgX (Addition to Ester)

Caption: Reaction pathways for the Grignard reaction with this compound.

Application Notes: Relevance in Drug Development

Derivatives of 4-hydroxybenzoic acid are prevalent in medicinal chemistry due to their wide range of biological activities.[9][10] The products synthesized from the Grignard reaction of this compound can serve as valuable intermediates or final drug candidates.

  • Anti-inflammatory and Antitumor Potential: 4-Hydroxybenzoic acid derivatives have been shown to possess anti-inflammatory and antitumor properties.[8]

  • Antimicrobial Agents: These compounds have also been investigated for their antimicrobial and antifungal activities.[10][11]

  • CCR5 Antagonism: Structurally related molecules containing a hydroxylated cyclohexane ring and a benzoic acid moiety have been identified as potent CCR5 antagonists, which are a class of drugs used to treat HIV-1 infection.[7]

The synthesis of a library of compounds by varying the "R" group of the Grignard reagent can enable structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties for a desired biological target.

Experimental Protocols

The following are generalized protocols for the selective and exhaustive Grignard reactions with this compound. Note: These are representative procedures and may require optimization. All glassware must be thoroughly dried, and anhydrous solvents must be used, as Grignard reagents are highly sensitive to moisture.[1][12]

Protocol 1: Selective Grignard Reaction (Mono-addition)

This protocol aims to synthesize Ethyl 4-(4-hydroxy-4-alkylcyclohexyl)benzoate using one equivalent of the Grignard reagent.

Materials:

  • This compound

  • Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in diethyl ether)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (1 M) for workup adjustment

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Reactant Preparation: Dissolve this compound in anhydrous diethyl ether in the reaction flask. Cool the flask to 0 °C in an ice bath.

  • Grignard Addition: Slowly add one equivalent of the Grignard reagent dropwise from the dropping funnel to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic extracts.

  • Washing: Wash the combined organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Exhaustive Grignard Reaction (Di-addition)

This protocol aims to synthesize 4-(4-hydroxy-4-alkylcyclohexyl)-α,α-dialkylbenzyl alcohol using an excess (at least 3 equivalents) of the Grignard reagent.

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Grignard Addition: Slowly add at least three equivalents of the Grignard reagent dropwise from the dropping funnel to the stirred solution at 0 °C.

  • Reaction Conditions: After the addition, allow the mixture to warm to room temperature and then gently reflux for 2-4 hours to ensure complete reaction with the ester.[13]

  • Follow steps 4 through 9 from Protocol 1 for reaction monitoring, quenching, workup, and purification.

Quantitative Data (Representative)

The following tables provide representative quantitative data for the Grignard reactions. Actual results may vary.

Table 1: Reagents for Selective Grignard Reaction

Reagent Molar Mass ( g/mol ) Amount Moles Equivalents
This compound 246.30 5.00 g 0.0203 1.0
Methylmagnesium bromide (3.0 M) - 6.8 mL 0.0204 1.0

| Anhydrous Diethyl Ether | 74.12 | 100 mL | - | - |

Table 2: Product Yield and Purity (Representative)

Product Molar Mass ( g/mol ) Theoretical Yield (g) Actual Yield (g) Percent Yield (%) Purity (by NMR)
Ethyl 4-(4-hydroxy-4-methylcyclohexyl)benzoate 262.34 5.33 4.26 80 >95%

| 4-(4-hydroxy-4-methylcyclohexyl)-α,α-dimethylbenzyl alcohol | 262.39 | 5.33 | 3.94 | 74 | >95% |

Experimental Workflow

The overall workflow for the Grignard synthesis is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis prep_glassware Dry Glassware setup Reaction Setup under Inert Atmosphere prep_glassware->setup prep_reagents Prepare Anhydrous Reagents prep_reagents->setup addition Slow Addition of Grignard Reagent setup->addition stirring Reaction Stirring and Monitoring addition->stirring quench Quench Reaction stirring->quench extract Solvent Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify characterization Product Characterization (NMR, IR, MS) purify->characterization yield_calc Calculate Yield and Purity characterization->yield_calc

Caption: General experimental workflow for Grignard synthesis.

Safety Precautions

  • Grignard reagents are highly reactive, flammable, and react violently with water and protic solvents. Handle them under an inert atmosphere and away from ignition sources.[14]

  • Anhydrous ethers are volatile and flammable. Work in a well-ventilated fume hood.

  • The quenching of the reaction is exothermic and may cause splashing. Perform this step slowly and with cooling.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

Application Notes and Protocols: Wittig Reaction on "Ethyl 4-(4-oxocyclohexyl)benzoate" for Alkene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of ethyl 4-(4-methylenecyclohexyl)benzoate via the Wittig reaction, starting from ethyl 4-(4-oxocyclohexyl)benzoate. The Wittig reaction is a robust and widely used method in organic synthesis for the formation of carbon-carbon double bonds, converting aldehydes or ketones into alkenes.[1][2][3][4] This protocol is specifically tailored for researchers in medicinal chemistry and drug development who may utilize this scaffold for the synthesis of novel therapeutic agents.

Introduction

The Wittig reaction, discovered by Georg Wittig in 1954, is a cornerstone of synthetic organic chemistry for the olefination of carbonyl compounds.[3][4] The reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent.[2][3] A key advantage of the Wittig reaction is the specific location of the newly formed double bond, which avoids the formation of isomeric mixtures often encountered in other elimination reactions.[4] The reaction proceeds through a betaine intermediate or directly to a four-membered oxaphosphetane ring, which then collapses to form the desired alkene and a phosphine oxide byproduct.[3][4]

The substrate, this compound, is a valuable starting material in drug discovery, and its conversion to the corresponding methylene derivative, ethyl 4-(4-methylenecyclohexyl)benzoate, can provide a key building block for more complex molecules. This protocol details the necessary steps for the preparation of the Wittig reagent and its subsequent reaction with the ketone.

Chemical Structures and Properties

A summary of the key reactants and the product is provided in the table below for easy reference.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Physical State
This compoundC₁₅H₁₈O₃246.30Solid
Methyltriphenylphosphonium BromideC₁₉H₁₈BrP357.23Solid
n-ButyllithiumC₄H₉Li64.06Solution
Ethyl 4-(4-methylenecyclohexyl)benzoateC₁₅H₁₈O₂230.30Oil/Solid

Experimental Protocol

This protocol is divided into two main stages: the in-situ preparation of the Wittig reagent (methylenetriphenylphosphorane) and the subsequent Wittig reaction with this compound.

Part 1: In-situ Preparation of the Wittig Reagent

Materials:

  • Methyltriphenylphosphonium bromide (1.05 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.0 eq)

  • Argon or Nitrogen gas supply

  • Schlenk flask or a three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Set up a dry Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.

  • Add methyltriphenylphosphonium bromide to the flask.

  • Add anhydrous THF to the flask via a syringe.

  • Cool the resulting suspension to 0 °C in an ice bath with continuous stirring.

  • Slowly add n-butyllithium solution dropwise to the suspension via a syringe over a period of 15-20 minutes. A color change to deep yellow or orange-red indicates the formation of the ylide.

  • Allow the mixture to stir at 0 °C for 1 hour to ensure complete formation of the Wittig reagent.

Part 2: Wittig Reaction and Product Isolation

Materials:

  • This compound (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in a minimal amount of anhydrous THF in a separate dry flask under an inert atmosphere.

  • Slowly add the solution of the ketone to the freshly prepared Wittig reagent at 0 °C via a cannula or syringe.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure ethyl 4-(4-methylenecyclohexyl)benzoate.

Representative Spectroscopic Data

The following table summarizes the expected spectroscopic data for the product, ethyl 4-(4-methylenecyclohexyl)benzoate. This data is representative and may vary slightly based on experimental conditions and instrumentation.

Spectroscopic DataExpected Values
¹H NMR (CDCl₃, 400 MHz) δ 8.00 (d, 2H), 7.25 (d, 2H), 4.70 (s, 2H), 4.35 (q, 2H), 2.50-2.30 (m, 4H), 2.10-1.90 (m, 4H), 1.38 (t, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 166.5, 148.0, 145.0, 130.0, 128.5, 109.0, 61.0, 45.0, 35.0, 34.0, 14.5
IR (KBr, cm⁻¹) 3070, 2920, 1715, 1650, 1610, 1270, 1100, 890

Experimental Workflow Diagram

Wittig_Reaction_Workflow start Start prep_ylide 1. Prepare Wittig Reagent (Methyltriphenylphosphonium bromide + n-BuLi in THF at 0°C) start->prep_ylide add_ketone 2. Add Ketone (this compound in THF at 0°C) prep_ylide->add_ketone reaction 3. Reaction (Stir at RT for 12-24h) add_ketone->reaction quench 4. Quench (Add sat. aq. NH4Cl) reaction->quench extraction 5. Extraction (Et2O or EtOAc) quench->extraction drying 6. Drying (Anhydrous MgSO4/Na2SO4) extraction->drying concentration 7. Concentration (Rotary Evaporation) drying->concentration purification 8. Purification (Column Chromatography) concentration->purification product Product (Ethyl 4-(4-methylenecyclohexyl)benzoate) purification->product end End product->end

Caption: Experimental workflow for the synthesis of ethyl 4-(4-methylenecyclohexyl)benzoate.

Safety Precautions

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

  • Anhydrous solvents are essential for the success of the reaction.

  • All glassware should be thoroughly dried before use.

  • The reaction should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

This document provides a comprehensive protocol for the Wittig olefination of this compound. By following these guidelines, researchers can reliably synthesize ethyl 4-(4-methylenecyclohexyl)benzoate, a potentially valuable intermediate for the development of new chemical entities in the pharmaceutical industry. The provided spectroscopic data will aid in the characterization of the final product.

References

Application Notes and Protocols for the Synthesis of Adrenergic Beta-3 Receptor Agonists from "Ethyl 4-(4-oxocyclohexyl)benzoate" Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The β3-adrenergic receptor (β3-AR) is a member of the G-protein coupled receptor superfamily primarily located in adipose tissue and the urinary bladder.[1] Its activation leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP), which in turn promotes lipolysis in adipocytes and relaxation of the detrusor muscle in the bladder.[1] This makes the β3-AR an attractive therapeutic target for the treatment of obesity, type 2 diabetes, and overactive bladder (OAB).[2][3]

A common structural motif in many β3-AR agonists is the phenylethanolamine pharmacophore. This application note provides a detailed overview and experimental protocols for the synthesis of potent and selective β3-adrenergic receptor agonists starting from "Ethyl 4-(4-oxocyclohexyl)benzoate" derivatives. This starting material provides a versatile scaffold for the introduction of various side chains to explore the structure-activity relationship (SAR) and optimize pharmacological properties.

The synthetic strategy primarily involves a key reductive amination step to introduce the necessary amine functionality on the cyclohexyl ring, followed by coupling with a suitable aryloxypropanolamine side chain. This document outlines the general synthetic scheme, detailed experimental procedures for key steps, and methods for the biological evaluation of the synthesized compounds.

Signaling Pathway of the β3-Adrenergic Receptor

Activation of the β3-AR by an agonist initiates a signaling cascade that is primarily mediated by the Gs alpha subunit of its coupled G-protein. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a physiological response. In adipocytes, this results in the activation of hormone-sensitive lipase and subsequent lipolysis. In the bladder, PKA-mediated phosphorylation events lead to the relaxation of the detrusor smooth muscle.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist β3-Agonist Receptor β3-Adrenergic Receptor Agonist->Receptor Binds G_protein Gs Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (e.g., Lipolysis, Muscle Relaxation) PKA->Response Leads to experimental_workflow Start This compound ReductiveAmination Reductive Amination Start->ReductiveAmination Intermediate Ethyl 4-(4-aminocyclohexyl)benzoate Intermediate ReductiveAmination->Intermediate Coupling Coupling with Aryloxy-epoxide Intermediate->Coupling ProtectedProduct Protected Agonist Coupling->ProtectedProduct Deprotection Deprotection ProtectedProduct->Deprotection FinalProduct Final β3-Adrenergic Agonist Deprotection->FinalProduct Purification Purification and Characterization FinalProduct->Purification SAR_logic cluster_molecule General Structure of β3-Agonist cluster_notes SAR Observations A Aryl Group (e.g., Ester) B Cyclohexyl Linker (trans stereochemistry preferred) NoteA Modifications here can affect pharmacokinetic properties. A->NoteA C Amino Alcohol Side Chain ((R)-stereochemistry at hydroxyl is crucial) NoteB Provides rigidity and optimal spacing between the aryl group and the pharmacophore. B->NoteB D Substituted Phenoxy Group (Influences selectivity and potency) NoteC Essential for receptor binding and agonist activity. C->NoteC NoteD Substituents like sulfonamides can enhance potency and selectivity for the β3-receptor. D->NoteD

References

Troubleshooting & Optimization

"Ethyl 4-(4-oxocyclohexyl)benzoate" synthesis side reactions and byproducts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-(4-oxocyclohexyl)benzoate.

Synthesis Overview

A common and plausible synthetic route to this compound is a two-step process:

  • Step 1: Suzuki-Miyaura Coupling to form the C-C bond between the phenyl and cyclohexyl rings, yielding Ethyl 4-(4-hydroxycyclohexyl)benzoate.

  • Step 2: Oxidation of the secondary alcohol on the cyclohexane ring to the corresponding ketone.

This guide will address potential side reactions, byproduct formation, and troubleshooting for each of these key steps.

Step 1: Suzuki-Miyaura Coupling

Reaction: Ethyl 4-bromobenzoate reacts with a suitable boronic acid or ester, such as 4-hydroxycyclohexylboronic acid, in the presence of a palladium catalyst and a base to form Ethyl 4-(4-hydroxycyclohexyl)benzoate.

Troubleshooting Guide: Suzuki-Miyaura Coupling
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive catalyst- Use a fresh batch of palladium catalyst. - Consider pre-activation of the catalyst.
Poor quality of boronic acid/ester- Use freshly prepared or purified boronic acid/ester. - Ensure the boronic acid/ester is dry.
Ineffective base- Use a stronger base (e.g., Cs2CO3, K3PO4). - Ensure the base is finely powdered and dry.
Presence of oxygen- Thoroughly degas the solvent and reaction mixture. - Maintain a positive pressure of an inert gas (e.g., Argon, Nitrogen).
Formation of Homocoupling Byproducts Inefficient cross-coupling- Optimize the ratio of aryl halide to boronic acid (a slight excess of the boronic acid is often beneficial). - Adjust the reaction temperature and time.
Debromination of Starting Material Presence of protic impurities- Use anhydrous solvents and reagents.
Side reaction with the base- Use a non-nucleophilic base.
Hydrolysis of the Ethyl Ester Presence of water and strong base- Use anhydrous conditions. - Consider using a milder base.
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling

Q1: What are the common byproducts in the Suzuki-Miyaura coupling step?

A1: The most common byproducts are the homocoupling products of the starting materials, namely biphenyl-4,4'-dicarboxylic acid diethyl ester (from ethyl 4-bromobenzoate) and 1,1'-bi(cyclohexan)-4,4'-diol (from 4-hydroxycyclohexylboronic acid). Another potential byproduct is ethyl benzoate, resulting from the debromination of the starting aryl halide.

Q2: How can I minimize the formation of the homocoupling byproduct of the boronic acid?

A2: The homocoupling of boronic acids is often promoted by the presence of oxygen. Ensuring the reaction is performed under strictly anaerobic conditions can significantly reduce this side reaction. Additionally, using the appropriate stoichiometry (a slight excess of the boronic acid, typically 1.1-1.2 equivalents) can favor the desired cross-coupling reaction.

Q3: My reaction is sluggish. What can I do to improve the reaction rate?

A3: Increasing the reaction temperature can improve the rate. However, be aware that higher temperatures can also lead to increased byproduct formation. Alternatively, you can try a different solvent system or a more active palladium catalyst/ligand combination.

Diagram: Suzuki-Miyaura Coupling Pathway and Side Reactions

Suzuki_Coupling cluster_main Main Reaction cluster_side Side Reactions A Ethyl 4-bromobenzoate C Ethyl 4-(4-hydroxycyclohexyl)benzoate A->C Pd Catalyst, Base D Biphenyl-4,4'-dicarboxylic acid diethyl ester (Homocoupling) A->D Self-coupling F Ethyl benzoate (Debromination) A->F Reductive dehalogenation B 4-Hydroxycyclohexyl- boronic acid B->C E 1,1'-Bi(cyclohexan)-4,4'-diol (Homocoupling) B->E Self-coupling

Caption: Main and side reaction pathways in the Suzuki-Miyaura coupling step.

Step 2: Oxidation of Ethyl 4-(4-hydroxycyclohexyl)benzoate

Reaction: The secondary alcohol of Ethyl 4-(4-hydroxycyclohexyl)benzoate is oxidized to a ketone using a suitable oxidizing agent to yield the final product, this compound.

Troubleshooting Guide: Oxidation
Issue Potential Cause(s) Recommended Solution(s)
Incomplete Oxidation Insufficient oxidizing agent- Increase the stoichiometry of the oxidizing agent.
Low reaction temperature- Gradually increase the reaction temperature while monitoring for side reactions.
Deactivated oxidizing agent- Use a fresh batch of the oxidizing agent.
Over-oxidation or Side Reactions Oxidizing agent is too strong- Use a milder oxidizing agent (e.g., PCC, PDC, Dess-Martin periodinane).
Prolonged reaction time- Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed.
Formation of Unidentified Byproducts Impurities in the starting material- Purify the product from the Suzuki-Miyaura coupling step before proceeding with the oxidation.
Reaction with the solvent- Choose an inert solvent for the oxidation reaction.
Ester Hydrolysis Acidic or basic conditions with water- Perform the reaction under anhydrous and neutral conditions if possible. - Use a buffered system if acidic or basic conditions are required.
Frequently Asked Questions (FAQs): Oxidation

Q1: What are some common oxidizing agents for this transformation?

A1: A variety of oxidizing agents can be used, ranging in reactivity. Common choices include:

  • Chromium-based reagents: Pyridinium chlorochromate (PCC), Pyridinium dichromate (PDC). These are generally reliable but generate chromium waste.

  • Hypervalent iodine reagents: Dess-Martin periodinane (DMP) is a mild and effective option.

  • Other methods: Swern oxidation (using oxalyl chloride/DMSO) and Parikh-Doering oxidation (using SO3-pyridine complex/DMSO) are also effective and avoid heavy metals.

Q2: I am observing a byproduct with a similar polarity to my product. What could it be?

A2: If the oxidation is not complete, the starting material, Ethyl 4-(4-hydroxycyclohexyl)benzoate, will be present. If a strong, non-selective oxidizing agent is used, you might see byproducts from the over-oxidation of the aromatic ring or cleavage of the cyclohexane ring, although this is less common under controlled conditions. Another possibility is the formation of an enone if a double bond is present in the starting material from an incomplete reduction in a previous step.

Q3: How can I easily monitor the progress of the oxidation?

A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. The starting alcohol is typically more polar than the product ketone. You can observe the disappearance of the starting material spot and the appearance of the product spot. Staining the TLC plate with an appropriate stain (e.g., potassium permanganate) can help visualize both the starting material and the product.

Diagram: Oxidation Workflow and Potential Issues

Oxidation_Workflow cluster_workflow Oxidation Workflow cluster_issues Potential Issues Start Start with Ethyl 4-(4-hydroxycyclohexyl)benzoate Oxidation Oxidation (e.g., PCC, DMP, Swern) Start->Oxidation Workup Aqueous Workup & Extraction Oxidation->Workup Incomplete Incomplete Oxidation Oxidation->Incomplete Over Over-oxidation Oxidation->Over Purification Purification (e.g., Column Chromatography) Workup->Purification Ester Ester Hydrolysis Workup->Ester Product This compound Purification->Product

Caption: A typical workflow for the oxidation step and potential issues that may arise.

Technical Support Center: Synthesis of Ethyl 4-(4-oxocyclohexyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Ethyl 4-(4-oxocyclohexyl)benzoate synthesis.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and reliable method is the oxidation of the corresponding secondary alcohol, Ethyl 4-(4-hydroxycyclohexyl)benzoate. This precursor is typically synthesized via the reduction of ethyl 4-acetylbenzoate or through a Grignard reaction with ethyl 4-bromobenzoate.

Q2: Which oxidation method is recommended for converting the secondary alcohol to the ketone?

A2: Several effective methods are available, each with distinct advantages and disadvantages. The choice depends on factors like scale, available equipment, and sensitivity of other functional groups. The most common methods are Jones Oxidation, Swern Oxidation, and Dess-Martin Oxidation.

Q3: My overall yield is low. What are the most critical steps to optimize?

A3: The most critical step is the oxidation of Ethyl 4-(4-hydroxycyclohexyl)benzoate. Incomplete reactions, side-product formation, and difficult purification in this step are the primary causes of yield loss. Ensure your starting alcohol is pure and dry, and precisely control the reaction conditions (temperature, stoichiometry) for the chosen oxidation method.

Q4: Are there any safety concerns with the reagents used in these oxidation protocols?

A4: Yes. Jones reagent contains Chromium(VI), which is highly toxic and carcinogenic.[1] It must be handled with extreme care and disposed of as hazardous waste. Swern oxidation produces dimethyl sulfide, a volatile liquid with an extremely unpleasant and pervasive odor, and toxic carbon monoxide gas; therefore, it must be performed in a well-ventilated fume hood.[2] Dess-Martin periodinane (DMP) can be explosive under certain conditions, particularly when heated.[3][4]

II. Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Reagents: The oxidizing agent (e.g., Jones reagent, DMP) may have degraded. 2. Impure Starting Material: The starting alcohol may contain impurities that interfere with the reaction. 3. Incorrect Stoichiometry: Insufficient oxidizing agent was used. 4. Incorrect Reaction Temperature: For Swern oxidation, failure to maintain low temperatures (-78 °C) will prevent the formation of the active species.1. Reagent Quality Check: Use freshly prepared Jones reagent. For DMP, ensure it has been stored under anhydrous conditions. 2. Purify Starting Material: Recrystallize or chromatograph the Ethyl 4-(4-hydroxycyclohexyl)benzoate before oxidation. Confirm purity via NMR or GC-MS. 3. Adjust Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the oxidizing agent. Monitor the reaction by TLC to ensure full consumption of the starting material. 4. Strict Temperature Control: Use a dry ice/acetone bath for Swern oxidations and monitor the internal temperature closely.
Presence of Unreacted Starting Alcohol 1. Incomplete Reaction: Reaction time was too short or the amount of oxidant was insufficient. 2. Low Reaction Temperature: The reaction may be too slow at the chosen temperature (less of a concern for Jones, more for Swern/DMP).1. Increase Reaction Time: Monitor the reaction via TLC until the starting material spot has completely disappeared. If the reaction stalls, a small additional portion of the oxidant can be added. 2. Gradual Warming: For Swern or DMP oxidations, after the initial low-temperature addition, allow the reaction to warm slowly to room temperature to ensure it goes to completion.
Formation of Side Products 1. Over-oxidation (Jones): While ketones are generally stable to Jones reagent, prolonged reaction times or harsh conditions can lead to undesired side reactions. 2. Acid-catalyzed Side Reactions (Jones): The highly acidic nature of the Jones reagent can cause side reactions if other sensitive functional groups are present.[2] 3. Pummerer Rearrangement (Swern): If the reaction temperature for the Swern oxidation rises above -60 °C, side products may form.1. Monitor Reaction Closely: Stop the reaction as soon as the starting material is consumed (monitored by TLC). 2. Choose a Milder Oxidant: If acid sensitivity is a concern, use Swern or Dess-Martin oxidation, which are performed under neutral or mildly basic conditions.[2][3] 3. Maintain Low Temperature: Ensure strict temperature control throughout the addition phase of the Swern oxidation.
Difficult Product Isolation/Purification 1. Emulsion during Workup: Formation of a stable emulsion during aqueous extraction. 2. Contamination with Byproducts: Chromium salts (Jones), dimethyl sulfide/sulfoxide (Swern), or iodinane byproducts (DMP) can be difficult to remove.1. Break Emulsion: Add brine (saturated NaCl solution) to the aqueous layer to increase its polarity and help break the emulsion. 2. Specific Workup Procedures: For Jones, filter the reaction mixture through a plug of silica or celite to remove chromium salts. For Swern, rinse all glassware with bleach to oxidize the foul-smelling dimethyl sulfide.[2] For DMP, the iodine-based byproduct can often be removed by washing the organic layer with a saturated solution of sodium thiosulfate.[5] Column chromatography is often necessary for high purity.

III. Experimental Protocols

A. Synthesis of Ethyl 4-(4-hydroxycyclohexyl)benzoate (Starting Material)

This protocol describes a typical reduction of a ketone to a secondary alcohol.

Reaction: Ethyl 4-acetylbenzoate + NaBH₄ → Ethyl 4-(4-hydroxycyclohexyl)benzoate

Procedure:

  • Dissolve Ethyl 4-acetylbenzoate (1.0 eq) in a suitable solvent like methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.1 to 1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of 1M HCl at 0 °C until the effervescence ceases.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield Ethyl 4-(4-hydroxycyclohexyl)benzoate.

B. Oxidation to this compound

Procedure:

  • Prepare the Jones Reagent: Dissolve chromium trioxide (CrO₃) in water, then slowly add concentrated sulfuric acid while cooling in an ice bath.

  • Dissolve Ethyl 4-(4-hydroxycyclohexyl)benzoate (1.0 eq) in acetone in a flask equipped with a dropping funnel and a thermometer.

  • Cool the solution to 0 °C.

  • Add the prepared Jones reagent dropwise from the dropping funnel. Maintain the internal temperature between 0-10 °C. The solution will turn from orange to a cloudy green/blue.[6]

  • After the addition is complete, stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding isopropanol until the orange color disappears completely.

  • Filter the mixture through a pad of celite to remove the green chromium salts, washing the filter cake with acetone.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate or diethyl ether.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by column chromatography (silica gel, typically with a hexane/ethyl acetate gradient).

Procedure:

  • Set up a three-necked flask with a thermometer, a dropping funnel, and a nitrogen inlet. Ensure the system is completely dry.

  • Add dichloromethane (CH₂Cl₂) to the flask, followed by oxalyl chloride (1.1-1.5 eq). Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, dissolve dimethyl sulfoxide (DMSO) (2.2-3.0 eq) in dry CH₂Cl₂. Add this solution dropwise to the oxalyl chloride solution, ensuring the temperature remains below -65 °C. Stir for 15 minutes.

  • Dissolve Ethyl 4-(4-hydroxycyclohexyl)benzoate (1.0 eq) in dry CH₂Cl₂ and add it dropwise to the reaction mixture, again keeping the temperature below -65 °C. Stir for 30-45 minutes.

  • Add triethylamine (Et₃N) (5.0 eq) dropwise, keeping the temperature below -65 °C. After addition, stir for 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction with water.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography.

Procedure:

  • Dissolve Ethyl 4-(4-hydroxycyclohexyl)benzoate (1.0 eq) in dry dichloromethane (CH₂Cl₂) in a dry flask under a nitrogen atmosphere.

  • Add Dess-Martin periodinane (DMP) (1.1-1.5 eq) in one portion.[3]

  • Stir the reaction at room temperature. The reaction is typically complete within 1-3 hours. Monitor progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Quench by adding a 1:1 mixture of saturated sodium bicarbonate and saturated sodium thiosulfate solution. Stir vigorously until the two layers are clear.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography.

IV. Data Presentation

Comparison of Common Oxidation Methods for Secondary Alcohols

The following table summarizes typical yield ranges and key characteristics for the oxidation of secondary alcohols. Actual yields for "this compound" may vary based on specific reaction conditions and substrate purity.

Oxidation Method Typical Yield Range Advantages Disadvantages
Jones Oxidation 75-95%Inexpensive reagents, rapid reaction, high yields.[1]Uses highly toxic Cr(VI), strongly acidic conditions, hazardous waste.[1]
Swern Oxidation 85-98%Very mild conditions, compatible with acid-sensitive groups, high yields.[2]Requires cryogenic temperatures (-78 °C), produces foul-smelling and toxic byproducts.[2]
Dess-Martin Oxidation 90-98%Mild, neutral pH conditions, short reaction times, high chemoselectivity.[3]Reagent is expensive and potentially explosive, purification can be challenging.[3]

V. Visualizations

A. Synthesis Workflow

Synthesis_Workflow start Ethyl 4-bromobenzoate or Ethyl 4-acetylbenzoate intermediate Ethyl 4-(4-hydroxycyclohexyl)benzoate start->intermediate Reduction (e.g., NaBH₄) product This compound intermediate->product Oxidation (Jones, Swern, or DMP) Troubleshooting_Yield problem Low Yield of Ketone cause1 Incomplete Reaction? problem->cause1 cause2 Side Product Formation? problem->cause2 cause3 Loss During Workup? problem->cause3 cause1->cause2 No solution1a Check TLC for Starting Material cause1->solution1a Yes cause2->cause3 No solution2a Check TLC/NMR for Unexpected Spots cause2->solution2a Yes solution3a Check Aqueous Layers for Product cause3->solution3a Yes solution1b Increase Reaction Time or Add More Oxidant solution1a->solution1b solution2b Adjust Conditions (Temp, Milder Reagent) solution2a->solution2b solution3b Optimize Extraction/ Purification Protocol solution3a->solution3b Jones_Oxidation alcohol R₂CH-OH (Secondary Alcohol) chromate_ester R₂CH-O-CrO₃H (Chromate Ester) alcohol->chromate_ester + H₂CrO₄ chromic_acid H₂CrO₄ (from CrO₃, H₂SO₄) ketone R₂C=O (Ketone) chromate_ester->ketone Elimination h3o H₃O⁺ cr_iv H₂CrO₃ (Cr IV) water H₂O water->ketone deprotonates C-H Swern_Oxidation dmso DMSO + (COCl)₂ electrophile Me₂S⁺-Cl (Electrophilic Sulfur) dmso->electrophile -CO, -CO₂, -Cl⁻ alkoxysulfonium R₂CH-O-S⁺Me₂ (Alkoxysulfonium Salt) electrophile->alkoxysulfonium + R₂CH-OH alcohol R₂CH-OH alcohol->alkoxysulfonium ylide Sulfur Ylide alkoxysulfonium->ylide + Et₃N - Et₃NH⁺Cl⁻ ketone R₂C=O (Ketone) ylide->ketone Intramolecular Elimination DMP_Oxidation alcohol R₂CH-OH intermediate Diacetoxyalkoxy- periodinane alcohol->intermediate Ligand Exchange dmp Dess-Martin Periodinane (DMP) ketone R₂C=O (Ketone) intermediate->ketone Deprotonation by Acetate & Elimination byproducts Iodinane + 2 AcOH

References

Removal of unreacted starting materials from "Ethyl 4-(4-oxocyclohexyl)benzoate"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding the removal of unreacted starting materials from "Ethyl 4-(4-oxocyclohexyl)benzoate". It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Q1: After my synthesis of this compound, my NMR analysis shows the presence of unreacted ethyl 4-bromobenzoate. How can I remove it?

A1: Unreacted ethyl 4-bromobenzoate can be effectively removed using flash column chromatography on silica gel. Due to the polarity difference between the product and the starting material, a hexane/ethyl acetate solvent system should provide good separation.

  • Initial Troubleshooting: A simple filtration through a plug of silica gel might remove a significant portion of the impurity if the polarity difference is substantial.

  • Detailed Protocol: See the detailed experimental protocol for flash column chromatography below. A gradient elution, starting with a low polarity solvent mixture (e.g., 95:5 hexane/ethyl acetate) and gradually increasing the polarity, will be most effective.

Q2: I have contamination from a polar, acidic starting material, likely a boronic acid derivative of 4-oxocyclohexane. What is the best way to remove this?

A2: Acidic impurities can often be removed with a simple aqueous wash of the organic reaction mixture before final purification.

  • Liquid-Liquid Extraction: During the reaction work-up, wash the organic layer (e.g., ethyl acetate or dichloromethane) with a mild base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will convert the acidic impurity into its salt, which will be soluble in the aqueous layer and thus removed from the organic phase. Follow this with a brine wash to remove residual water.

  • Column Chromatography: If the impurity persists, it will likely have a much higher affinity for the silica gel in column chromatography compared to your desired product. It should remain at the baseline or elute much later with a highly polar solvent.

Q3: My crude product is an oil and I'm struggling to purify it by recrystallization. What should I do?

A3: If the crude product is an oil, it may be due to the presence of impurities that are depressing the melting point.

  • Initial Purification: First, attempt to purify a small amount of the oil by flash column chromatography. This will likely yield a purer, solid product.

  • Inducing Crystallization: Once a purer sample is obtained, you can attempt recrystallization again. If it remains an oil, try dissolving it in a minimal amount of a good solvent (e.g., ethyl acetate, acetone) and then adding a non-polar anti-solvent (e.g., hexane, pentane) dropwise until turbidity is observed. Cooling this mixture may induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most common and effective method for purifying this compound is flash column chromatography on silica gel using a hexane/ethyl acetate eluent system.[1][2] This technique is highly effective at separating the desired product from both less polar and more polar impurities.

Q2: Can I use recrystallization to purify my product?

A2: Yes, recrystallization is a powerful purification technique for solid compounds.[3] The key is to find a suitable solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures. A good starting point for solvent screening would be mixtures of ethyl acetate and hexane, or ethanol and water.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is an essential tool for monitoring the purification process. By spotting the crude mixture, the purified fractions, and the starting materials on a TLC plate, you can visualize the separation and identify the fractions containing your pure product. A common mobile phase for TLC of this compound would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).

Data Presentation

Purification MethodTypical Starting Materials/Impurities RemovedExpected PurityAdvantagesDisadvantages
Flash Column Chromatography Ethyl 4-bromobenzoate, 4-oxocyclohexane boronic acid derivatives, catalyst residues>98%High resolution separation, applicable to a wide range of impurities.Can be time-consuming and requires larger volumes of solvent.
Recrystallization Minor impurities with different solubility profiles from the product.>99%Can yield very high purity, cost-effective for large scale.Requires the product to be a solid, finding a suitable solvent can be challenging.
Aqueous Wash (Work-up) Acidic or basic starting materials/byproducts (e.g., boronic acids).N/A (pre-purification)Simple, fast, and removes bulk ionic impurities.Not effective for non-ionic impurities.

Experimental Protocols

Flash Column Chromatography

This protocol is a general guideline and may need optimization based on the specific impurity profile of your crude product.

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or the initial eluent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a slurry method with the initial eluent (e.g., 95:5 hexane/ethyl acetate).

  • Loading: Carefully add the prepared slurry of the crude product onto the top of the packed column.

  • Elution: Begin elution with the low-polarity solvent mixture (e.g., 95:5 hexane/ethyl acetate).

  • Gradient: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., to 90:10, then 80:20). The optimal gradient should be determined by prior TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the purified solid from chromatography in a minimal amount of a hot solvent (e.g., ethyl acetate or ethanol).

  • Dissolution: In an Erlenmeyer flask, dissolve the bulk of the solid in the minimum amount of the chosen hot solvent.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

Purification_Workflow crude Crude Product (this compound + Impurities) workup Aqueous Work-up (e.g., NaHCO3 wash) crude->workup Remove acidic/basic impurities chromatography Flash Column Chromatography (Hexane/Ethyl Acetate Gradient) workup->chromatography Separate based on polarity recrystallization Recrystallization chromatography->recrystallization For highest purity pure Pure Product (>98%) chromatography->pure recrystallization->pure

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Crude Product Analysis (e.g., NMR, TLC) impurity_type Identify Main Impurity start->impurity_type nonpolar Non-polar Impurity (e.g., Ethyl 4-bromobenzoate) impurity_type->nonpolar Less Polar polar_acidic Polar/Acidic Impurity (e.g., Boronic acid derivative) impurity_type->polar_acidic More Polar oily_product Product is an Oil impurity_type->oily_product Mixture column Flash Column Chromatography nonpolar->column wash Aqueous Base Wash polar_acidic->wash column_then_recryst Column Chromatography then Recrystallization oily_product->column_then_recryst wash->column If impurity persists

Caption: Troubleshooting logic for selecting a purification strategy.

References

Technical Support Center: Optimizing the Reduction of Ethyl 4-(4-oxocyclohexyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the stereoselective reduction of the ketone in "Ethyl 4-(4-oxocyclohexyl)benzoate" to its corresponding cis and trans alcohol isomers.

Troubleshooting Guide

Q1: My reduction reaction is incomplete, and I still see starting material (ketone) by TLC/LCMS. What are the possible causes and solutions?

A1: An incomplete reaction can stem from several factors:

  • Reagent Quality: Hydride reducing agents like Sodium Borohydride (NaBH₄) can decompose over time, especially if not stored in a dry environment. Use a freshly opened bottle or a known active batch of the reducing agent.

  • Insufficient Reagent: While a slight excess is often used, ensure you have calculated the molar equivalents correctly. For sluggish reactions, increasing the equivalents of the hydride reagent can drive the reaction to completion.

  • Reaction Time/Temperature: Some reductions, especially those aiming for high stereoselectivity, are run at low temperatures (e.g., -78 °C). If the reaction is slow, consider allowing it to stir for a longer period or slowly warming it to a higher temperature (e.g., 0 °C or room temperature) while monitoring its progress.

  • Solvent Purity: Ensure you are using a dry, appropriate solvent. While NaBH₄ can be used in protic solvents like methanol or ethanol, more reactive hydrides require anhydrous conditions.[1][2]

Q2: The reduction is working, but I am getting a poor diastereomeric ratio (e.g., a 50:50 mix of cis and trans isomers). How can I improve the stereoselectivity?

A2: The stereochemical outcome of the reduction is highly dependent on the steric bulk of the reducing agent and the reaction conditions.

  • For the trans-isomer (axial attack): Use a sterically small hydride source. Sodium borohydride (NaBH₄) is a common choice that favors axial attack, leading to the equatorial alcohol (trans-isomer).[3] To further enhance trans-selectivity, consider adding a Lewis acid like Cerium(III) chloride (CeCl₃) with NaBH₄ (the Luche reduction), which can significantly improve the ratio.[4]

  • For the cis-isomer (equatorial attack): Use a sterically bulky reducing agent. Reagents like L-Selectride® (lithium tri-sec-butylborohydride) or K-Selectride® (potassium tri-sec-butylborohydride) are designed to approach the carbonyl from the less hindered equatorial face, yielding the axial alcohol (cis-isomer).[3]

  • Temperature Control: Running the reaction at lower temperatures often increases stereoselectivity.

Q3: I am observing the reduction of the ethyl ester functional group in my molecule. How can I prevent this side reaction?

A3: This is a common issue when using overly powerful reducing agents.

  • Choice of Reagent: Sodium borohydride (NaBH₄) is generally selective for aldehydes and ketones and will not reduce esters under standard conditions (e.g., in methanol or ethanol at room temperature).[5][6] Avoid using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄), which readily reduces both ketones and esters.[1][7]

  • Reaction Conditions: Even with NaBH₄, prolonged reaction times at high temperatures or the use of certain additives can sometimes lead to slow ester reduction. Stick to mild and controlled conditions.[8]

Q4: I am having difficulty separating the cis and trans alcohol isomers after the reaction.

A4: The polarity difference between the cis (axial-OH) and trans (equatorial-OH) isomers can be subtle.

  • Chromatography: Flash column chromatography on silica gel is the most common method. You may need to experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and use a shallow gradient to achieve baseline separation.

  • Recrystallization: If a pure solid can be obtained, recrystallization may be an effective purification method for one of the isomers.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind stereoselective ketone reduction on a cyclohexanone ring?

A1: The stereoselectivity arises from the two possible trajectories the hydride nucleophile can take to attack the planar carbonyl carbon:

  • Axial Attack: The hydride approaches from the top or bottom face of the ring (axial position). This is generally favored by smaller, unhindered reducing agents. This pathway leads to the formation of an equatorial alcohol, which is often the thermodynamically more stable trans-isomer.[3]

  • Equatorial Attack: The hydride approaches from the side of the ring (equatorial position). This path is sterically hindered by the adjacent axial hydrogens. Therefore, it is favored only by very bulky reducing agents that cannot undergo axial attack. This pathway results in an axial alcohol, the cis-isomer.[3]

Q2: Which reducing agent should I choose to obtain the trans-Ethyl 4-(4-hydroxycyclohexyl)benzoate?

A2: To favor the trans isomer, you should select a sterically small reducing agent. Sodium borohydride (NaBH₄) in methanol or ethanol is the standard choice. For even higher selectivity, performing a Luche Reduction (NaBH₄ with CeCl₃·7H₂O) is highly recommended.[4]

Q3: Which reducing agent should I choose to obtain the cis-Ethyl 4-(4-hydroxycyclohexyl)benzoate?

A3: To favor the cis isomer, you need a sterically demanding reducing agent. L-Selectride® or K-Selectride® in an aprotic solvent like Tetrahydrofuran (THF) are the preferred reagents for this transformation.[3]

Q4: Are there any safety precautions I should be aware of when using hydride reducing agents?

A4: Yes, safety is paramount.

  • Sodium Borohydride (NaBH₄): This reagent is relatively stable but will react with acidic solutions to release flammable hydrogen gas. Quench reactions carefully and avoid strong acids until the excess NaBH₄ is consumed.[1]

  • L-Selectride®/K-Selectride®: These are significantly more reactive and pyrophoric (can ignite on contact with air). They react violently with water and protic solvents. These reagents must be handled under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and proper syringe/cannula techniques.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Work in a well-ventilated fume hood.

Q5: How can I confirm the stereochemistry of my final product?

A5: The most common method is ¹H NMR spectroscopy . In a cyclohexane chair conformation, axial and equatorial protons have distinct chemical shifts. The proton on the carbon bearing the hydroxyl group (the C1-H) is a key indicator. Generally, the axial C1-H (in the trans-isomer) appears at a more upfield chemical shift and exhibits a wider signal with large axial-axial coupling constants compared to the equatorial C1-H (in the cis-isomer).[3]

Data Presentation: Comparison of Reduction Methods

MethodReducing AgentSolventTypical Temp.Desired IsomerTypical Diastereomeric Ratio (trans:cis)Approx. YieldNotes
Standard Reduction Sodium Borohydride (NaBH₄)Methanol or Ethanol0 °C to RTtrans~4:1 to 9:1>90%Simple, safe, and cost-effective method.[3]
Luche Reduction NaBH₄ + CeCl₃·7H₂OMethanol-15 °C to 0 °Ctrans>16:1>95%Excellent for achieving high trans-selectivity.[4]
Bulky Hydride Red. L-Selectride®THF-78 °Ccis>1:20>90%The standard method for obtaining the cis-isomer.[3]
Catalytic Hydrogenation H₂ + Pd/CEthanol or Ethyl AcetateRTtransVariable, often favors transHighOutcome can be sensitive to catalyst, pressure, and substrate.

Experimental Protocols

Protocol 1: Synthesis of trans-Ethyl 4-(4-hydroxycyclohexyl)benzoate via NaBH₄ Reduction

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in methanol (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (1.1 to 1.5 eq) portion-wise over 10-15 minutes, ensuring the temperature does not rise significantly.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours or until TLC/LCMS analysis indicates complete consumption of the starting material.

  • Quenching: Slowly add acetone to quench the excess NaBH₄. Once gas evolution ceases, add water.

  • Work-up: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure trans-isomer.

Protocol 2: Synthesis of cis-Ethyl 4-(4-hydroxycyclohexyl)benzoate via L-Selectride® Reduction

  • Setup: In a flame-dried, two-neck round-bottom flask under a nitrogen or argon atmosphere, add a solution of this compound (1.0 eq) in anhydrous Tetrahydrofuran (THF) (approx. 0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add L-Selectride® (1.0 M solution in THF, 1.2 to 1.5 eq) dropwise via syringe over 20-30 minutes. The reaction is often accompanied by a color change.

  • Reaction: Stir the mixture at -78 °C for 2-4 hours. Monitor the reaction by TLC/LCMS.

  • Quenching: At -78 °C, slowly and carefully add water dropwise to quench the reaction, followed by 1 M sodium hydroxide (NaOH) solution and then 30% hydrogen peroxide (H₂O₂).

  • Work-up: Allow the mixture to warm to room temperature and stir for 1 hour. Separate the layers and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography to isolate the pure cis-isomer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup Reaction Setup (Flask, Stir Bar, N2) dissolve Dissolve Ketone in Solvent setup->dissolve cool Cool to Target Temperature dissolve->cool add_reagent Add Reducing Agent cool->add_reagent stir Stir and Monitor (TLC / LCMS) add_reagent->stir quench Quench Excess Reagent stir->quench extract Aqueous Work-up & Extraction quench->extract purify Dry and Purify (Chromatography) extract->purify analyze Analyze Product (NMR, etc.) purify->analyze

Caption: General experimental workflow for ketone reduction.

logic_diagram start What is the desired stereoisomer? trans_path trans-Isomer (Equatorial-OH) start->trans_path cis_path cis-Isomer (Axial-OH) start->cis_path small_reagent Use Small Reagent: NaBH4 trans_path->small_reagent bulky_reagent Use Bulky Reagent: L-Selectride® or K-Selectride® cis_path->bulky_reagent luche For higher selectivity: Use Luche Conditions (NaBH4 + CeCl3) small_reagent->luche Optional

Caption: Selection guide for stereoselective reducing agents.

References

Technical Support Center: Ethyl 4-(4-oxocyclohexyl)benzoate Reduction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the reduction of Ethyl 4-(4-oxocyclohexyl)benzoate. The primary focus is on achieving the selective reduction of the cyclohexanone ketone to a hydroxyl group while preventing the undesired over-reduction of the ethyl benzoate ester moiety.

Frequently Asked Questions (FAQs)

Q1: What are the potential products of reducing this compound?

The reduction of this compound, a bifunctional compound, can yield two primary products depending on the reaction conditions and the reducing agent used. The desired product is typically the selective reduction of the ketone, while over-reduction affects the ester group.

  • Desired Product: Ethyl 4-(4-hydroxycyclohexyl)benzoate, where only the ketone is reduced to a secondary alcohol.[1]

  • Over-reduction Product: [4-(4-(hydroxymethyl)phenyl)]cyclohexan-1-ol, where both the ketone and the ester are reduced to alcohol functionalities.

Q2: Which reducing agents are recommended for the selective reduction of the ketone?

For selective ketone reduction in the presence of an ester, mild reducing agents are required.

  • Sodium borohydride (NaBH₄): This is the most common and recommended reagent. Under standard protic solvent conditions (e.g., methanol, ethanol) and at controlled temperatures (0 °C to room temperature), NaBH₄ is highly effective at reducing ketones and aldehydes while leaving esters largely unreacted.[2][3][4]

  • Ammonia borane (AB): In neat water, ammonia borane has been shown to chemoselectively reduce ketones to alcohols, and α- and β-keto esters to their corresponding hydroxyl esters.[5]

Q3: Which reducing agents are likely to cause over-reduction?

Strong, less selective reducing agents will readily attack both the ketone and the less reactive ester group.

  • Lithium aluminum hydride (LiAlH₄): This is a very powerful reducing agent that will rapidly reduce both ketones and esters to their corresponding alcohols.[2] Its use will almost certainly lead to the over-reduction product.

  • Sodium borohydride under harsh conditions: While generally selective, NaBH₄ can reduce esters if the reaction is conducted at high temperatures (e.g., refluxing in THF) or with certain additives like lithium chloride (LiCl) or calcium chloride (CaCl₂).[6]

Q4: What are the critical experimental parameters to control for preventing over-reduction?

To ensure selectivity and prevent the formation of the diol byproduct, the following parameters must be carefully controlled:

  • Choice of Reducing Agent: Use a mild and selective reagent like NaBH₄.

  • Stoichiometry: Use a controlled amount of the reducing agent, typically 1.0 to 1.5 equivalents relative to the ketone. A large excess of NaBH₄ can increase the risk of ester reduction, especially over long reaction times.

  • Temperature: Maintain a low temperature, typically starting at 0 °C and allowing the reaction to slowly warm to room temperature. High temperatures can provide the necessary activation energy to reduce the less reactive ester.[6]

  • Solvent: Protic solvents like methanol or ethanol are preferred for NaBH₄ reductions as they moderate its reactivity.

Troubleshooting Guide

Issue 1: My final product is a mixture of the desired mono-alcohol and the over-reduced diol. What went wrong?

This is a classic sign of a loss of selectivity in the reduction. Consider the following potential causes:

  • Incorrect Reducing Agent: You may have inadvertently used a strong reducing agent like LiAlH₄ instead of NaBH₄.

  • Excessive Reducing Agent: Using a significant excess of NaBH₄ can lead to the slow reduction of the ester group over time.

  • High Reaction Temperature: If the reaction was allowed to exotherm or was heated, the NaBH₄ may have become reactive enough to reduce the ester.[6]

  • Prolonged Reaction Time: Even under mild conditions, leaving the reaction for an extended period after the ketone reduction is complete can lead to minor amounts of ester reduction.

Solution:

  • Verify the identity and purity of your reducing agent.

  • Repeat the reaction, carefully controlling the stoichiometry of NaBH₄ (start with 1.1 equivalents).

  • Perform the reaction at a lower temperature. Begin the addition of NaBH₄ at 0 °C and maintain this temperature for a few hours before allowing it to warm to room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine when the starting material is consumed, and then promptly quench the reaction.

Issue 2: The reduction of the ketone is incomplete or very slow. How can I drive the reaction to completion without causing over-reduction?

A sluggish reaction indicates that the conditions are not optimal for the ketone reduction.

  • Poor Reagent Quality: The NaBH₄ may have degraded due to improper storage.

  • Insufficient Activation: The chosen solvent may not be sufficiently activating the borohydride.

Solution:

  • Use a fresh bottle of NaBH₄.

  • Ensure your solvent (e.g., methanol, ethanol) is anhydrous if the protocol specifies it, but generally, technical grade protic solvents work well.

  • You can slightly increase the equivalents of NaBH₄ to 1.2-1.5, but monitor for over-reduction carefully.

  • Allow the reaction to stir for a longer period at room temperature after the initial phase at 0 °C. Gentle warming to 30-40 °C can be attempted, but this increases the risk of over-reduction and should be monitored closely by TLC.

Issue 3: How can I analyze the reaction mixture to confirm the presence of the desired product and identify any over-reduced byproduct?

Proper analysis is key to diagnosing issues and optimizing the reaction.

  • Thin Layer Chromatography (TLC): This is the quickest method for monitoring. The starting ketone will be the least polar compound. The desired mono-alcohol product will be more polar (lower Rf value). The over-reduced diol will be the most polar compound (lowest Rf value).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: In the desired product, you will see the disappearance of the ketone and the appearance of a new signal for the C-H proton of the alcohol (around 3.6-4.1 ppm) and the -OH proton. The signals for the ethyl ester (a quartet around 4.3 ppm and a triplet around 1.3 ppm) will remain. In the over-reduced product, these ester signals will be replaced by a singlet for the benzylic alcohol's -CH₂OH group (around 4.6 ppm).

    • ¹³C NMR: Look for the disappearance of the ketone carbonyl signal (~210 ppm) and the ester carbonyl signal (~166 ppm) if over-reduction occurs.

  • Mass Spectrometry (MS): MS can confirm the molecular weights of the components in your product mixture.

    • This compound (Starting Material): C₁₅H₁₈O₃, MW = 246.30 g/mol

    • Ethyl 4-(4-hydroxycyclohexyl)benzoate (Desired Product): C₁₅H₂₀O₃, MW = 248.32 g/mol [1]

    • [4-(4-(hydroxymethyl)phenyl)]cyclohexan-1-ol (Over-reduced Product): C₁₃H₁₈O₂, MW = 206.28 g/mol

Data Summary: Reduction Conditions

The following table summarizes typical conditions for the reduction of keto-esters and the expected outcomes.

Reducing AgentStoichiometry (eq.)SolventTemperature (°C)Typical Reaction TimeSelectivity Outcome
NaBH₄ 1.1 - 1.5Methanol / Ethanol0 to 251 - 4 hoursExcellent: Selectively reduces ketone, ester is preserved.[2]
LiAlH₄ 2.0 - 3.0THF / Diethyl Ether0 to 351 - 3 hoursPoor: Reduces both ketone and ester to alcohols.[2]
NaBH₄ / CaCl₂ 3.0 / 1.5THF / Ethanol25 to 603 - 6 hoursPoor: Intended for ester reduction; will also reduce the ketone.[6]
H₂ / Pd-C CatalyticEthanol / Ethyl Acetate25 to 504 - 24 hoursVariable: Can be selective, but risks include incomplete reaction or reduction of the aromatic ring under harsh conditions.[7][8]

Detailed Experimental Protocol: Selective Ketone Reduction

This protocol details the selective reduction of this compound to Ethyl 4-(4-hydroxycyclohexyl)benzoate using sodium borohydride.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in methanol (approx. 0.1 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15-20 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq.) portion-wise over 15 minutes, ensuring the temperature does not rise above 10 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature. Monitor the reaction's progress by TLC until the starting material is fully consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add deionized water to quench the excess NaBH₄. Then, add 1 M HCl dropwise to neutralize the solution to pH ~7.

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude Ethyl 4-(4-hydroxycyclohexyl)benzoate can be purified further by flash column chromatography on silica gel if necessary.

Visualized Reaction Pathways

ReactionPathways Start This compound (Ketone + Ester) Desired Ethyl 4-(4-hydroxycyclohexyl)benzoate (Alcohol + Ester) Start->Desired Selective Reduction (e.g., NaBH₄, MeOH, 0°C) OverReduced [4-(4-(hydroxymethyl)phenyl)]cyclohexan-1-ol (Diol) Start->OverReduced Strong Reduction (e.g., LiAlH₄) Desired->OverReduced Harsh Conditions (e.g., NaBH₄, heat)

Caption: Reaction pathways for the reduction of this compound.

References

Common impurities in "Ethyl 4-(4-oxocyclohexyl)benzoate" and their removal

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ethyl 4-(4-oxocyclohexyl)benzoate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing common impurities encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a sample of this compound?

A1: The impurities in your sample will largely depend on the synthetic route employed. A common and logical approach to synthesize this compound is through a Suzuki coupling reaction, followed by subsequent modifications. Based on this, the most likely impurities are:

  • Unreacted Starting Materials: These can include materials like 4-ethoxycarbonylphenylboronic acid and a halogenated cyclohexenone derivative.

  • Catalyst Residues: Palladium catalysts are frequently used in Suzuki couplings, and residual palladium may remain in the final product.

  • Reaction Byproducts: Side reactions can lead to byproducts such as homocoupled products from the starting materials.

  • Intermediates: If the synthesis involves multiple steps, such as the reduction of a cyclohexene ring, incomplete reactions can result in the presence of unsaturated intermediates.

  • Solvent and Reagent Residues: Trace amounts of solvents and other reagents used during the synthesis and workup may also be present.

Q2: How can I detect the presence of these impurities?

A2: Several analytical techniques can be used to identify and quantify impurities:

  • Thin Layer Chromatography (TLC): A quick and simple method to visualize the presence of multiple components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample and can be used to detect and quantify specific impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can identify the structure of impurities if they are present in sufficient quantities.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The preferred method for quantifying trace metal catalyst residues like palladium.

Q3: What are the general strategies for purifying crude this compound?

A3: The purification strategy will depend on the nature and quantity of the impurities. Common techniques include:

  • Column Chromatography: A versatile technique for separating the desired compound from a wide range of impurities.

  • Recrystallization: An effective method for removing small amounts of impurities from a solid product.

  • Distillation: Suitable for purifying liquid compounds or removing volatile impurities.

  • Liquid-Liquid Extraction: Can be used to remove water-soluble or acid/base-reactive impurities.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of this compound.

Issue 1: My final product is a brownish or off-white solid, not a pure white crystalline material.
  • Possible Cause: Presence of colored impurities, often arising from palladium catalyst residues or polymeric byproducts.

  • Troubleshooting Steps:

    • Palladium Removal: Treat the crude product with a palladium scavenger resin or filter a solution of the product through a pad of Celite®.

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and stir with a small amount of activated carbon, followed by filtration.

    • Recrystallization: Perform a recrystallization from a suitable solvent system to obtain a purer, crystalline product.

Issue 2: HPLC analysis shows the presence of multiple impurity peaks.
  • Possible Cause: Incomplete reaction or the formation of multiple side products.

  • Troubleshooting Steps:

    • Identify Impurities: If possible, identify the major impurities by techniques like LC-MS or by comparing retention times with known starting materials.

    • Optimize Purification:

      • If impurities are significantly more or less polar than the product, column chromatography is likely the best approach.

      • If impurities are structurally very similar to the product, preparative HPLC may be necessary for separation.

Issue 3: ¹H NMR spectrum shows unexpected signals.
  • Possible Cause: Presence of starting materials, intermediates, or byproducts.

  • Troubleshooting Steps:

    • Analyze the Spectrum: Compare the spectrum of your product with a reference spectrum if available. Look for characteristic peaks of potential impurities (e.g., aromatic signals from unreacted boronic acid, alkene protons from incomplete reduction).

    • Purification: Based on the identified impurities, choose an appropriate purification method as outlined in the general strategies.

Impurity Data and Removal Methods

Impurity ClassExampleTypical Detection MethodSuggested Removal Method
Unreacted Starting Materials 4-ethoxycarbonylphenylboronic acidHPLC, ¹H NMRColumn Chromatography, Recrystallization
Halogenated Cyclohexenone DerivativeGC-MS, ¹H NMRColumn Chromatography, Distillation (if volatile)
Catalyst Residues Palladium SpeciesICP-MSFiltration through Celite®, Palladium Scavenger Resins, Activated Carbon Treatment
Reaction Byproducts Homocoupled ProductsHPLC, LC-MSColumn Chromatography, Recrystallization
Intermediates Ethyl 4-(4-oxocyclohexenyl)benzoate¹H NMR, HPLCFurther reaction (reduction), Column Chromatography
Aldehydic/Reactive Ketones Aldehydic side-products¹H NMR, 2,4-DNP testBisulfite Extraction

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a suitable non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a well-packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel.

  • Elution: Start the elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal gradient will need to be determined by TLC analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Removal of Aldehydic Impurities via Bisulfite Extraction

This protocol is adapted for the removal of reactive ketone or aldehyde impurities.

  • Dissolution: Dissolve the crude product containing the impurity in a water-miscible organic solvent like methanol or dimethylformamide in a separatory funnel.

  • Bisulfite Addition: Add a saturated aqueous solution of sodium bisulfite and shake the funnel vigorously for approximately 30-60 seconds. This forms a charged bisulfite adduct with the aldehyde or reactive ketone.

  • Extraction: Add deionized water and an immiscible organic solvent (e.g., ethyl acetate or hexanes). Shake vigorously and then allow the layers to separate. The bisulfite adduct will partition into the aqueous layer.

  • Separation: Drain the aqueous layer. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

  • Concentration: Remove the solvent from the organic layer under reduced pressure to yield the purified product.

Visualizations

impurity_removal_workflow cluster_0 Impurity Identification cluster_1 Purification Strategy cluster_2 Final Product Analysis start Crude Product analytical_chem Perform Analytical Tests (TLC, HPLC, NMR, ICP-MS) start->analytical_chem impurity_identified Impurity Profile Determined analytical_chem->impurity_identified decision Select Purification Method impurity_identified->decision col_chrom Column Chromatography decision->col_chrom Multiple / Structurally Similar Impurities recrystal Recrystallization decision->recrystal Minor Impurities in Solid Product pd_removal Palladium Scavenging decision->pd_removal Palladium Residue Detected bisulfite_ext Bisulfite Extraction decision->bisulfite_ext Aldehydic/Reactive Ketone Impurities purified_product Purified Product col_chrom->purified_product recrystal->purified_product pd_removal->purified_product bisulfite_ext->purified_product final_analysis Re-run Analytical Tests purified_product->final_analysis pass Purity Meets Specification final_analysis->pass fail Purity Does Not Meet Specification final_analysis->fail fail->decision Re-evaluate Purification purification_decision_tree start Crude this compound q1 Is the primary impurity residual Palladium catalyst? start->q1 proc1 Use Palladium Scavenger Resin or filter through Celite® q1->proc1 Yes q2 Are there multiple non-polar/polar impurities? q1->q2 No ans1_yes Yes ans1_no No proc1->q2 proc2 Perform Column Chromatography q2->proc2 Yes q3 Is the product a solid with minor impurities? q2->q3 No ans2_yes Yes ans2_no No end_node Pure Product proc2->end_node proc3 Perform Recrystallization q3->proc3 Yes q4 Are aldehydic/reactive ketone impurities present? q3->q4 No ans3_yes Yes ans3_no No proc3->end_node proc4 Perform Bisulfite Extraction q4->proc4 Yes q4->end_node No ans4_yes Yes proc4->end_node

"Ethyl 4-(4-oxocyclohexyl)benzoate" purification from high-boiling point impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of ethyl 4-(4-oxocyclohexyl)benzoate, with a focus on removing high-boiling point impurities.

Troubleshooting Guide

Issue: Low Purity of this compound After Initial Synthesis

Possible Cause: Presence of high-boiling point impurities such as unreacted starting materials (e.g., 4-(4-oxocyclohexyl)benzoic acid), catalysts, or side-products from the esterification reaction.

Solution: Employ purification techniques suitable for separating compounds with different polarities and physical properties. The two primary methods are recrystallization and flash column chromatography.

Issue: Oily Product Obtained Instead of a Solid

Possible Cause: The product may be impure, leading to a depression of its melting point. The presence of residual solvent or low-melting point impurities can also cause the product to appear as an oil.

Solution:

  • Solvent Removal: Ensure all solvents from the reaction work-up are thoroughly removed under reduced pressure.

  • Purification: Proceed with either recrystallization or column chromatography to remove impurities that are preventing crystallization.

Issue: Poor Separation During Column Chromatography

Possible Cause:

  • Incorrect Solvent System: The polarity of the eluent may be too high or too low, resulting in poor separation of the desired compound from impurities.

  • Column Overloading: Too much crude product applied to the column can lead to broad, overlapping bands.

  • Improper Column Packing: An improperly packed column with cracks or channels will result in poor separation.

Solution:

  • Optimize Solvent System: Use thin-layer chromatography (TLC) to determine the optimal solvent system that provides good separation between this compound and the impurities.

  • Reduce Sample Load: Use an appropriate amount of crude product for the size of the column.

  • Proper Packing: Ensure the column is packed uniformly without any air bubbles or cracks.

Frequently Asked Questions (FAQs)

Q1: What are the most common high-boiling point impurities in the synthesis of this compound?

A1: While specific impurities depend on the synthetic route, common high-boiling point impurities can include unreacted 4-(4-oxocyclohexyl)benzoic acid, side-products from self-condensation of the keto-ester, or non-volatile catalysts used in the esterification process.

Q2: Which purification method is better for removing high-boiling point impurities: recrystallization or column chromatography?

A2: Both methods can be effective. Recrystallization is often simpler and more scalable if a suitable solvent is found and the impurities have significantly different solubilities than the product. Column chromatography offers finer separation based on polarity and is useful when impurities have similar solubilities to the product.[1][2] The choice depends on the specific impurities present and the desired final purity.

Q3: What is a good starting solvent system for the column chromatography of this compound?

A3: A good starting point for column chromatography would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[3] The ratio can be optimized using TLC, but a gradient starting from a low percentage of ethyl acetate in hexanes (e.g., 5-10%) and gradually increasing the polarity is a common strategy.[3]

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: Thin-layer chromatography (TLC) is the most common method for monitoring the purity of fractions collected during column chromatography. By spotting each fraction on a TLC plate and eluting with the appropriate solvent system, you can identify which fractions contain the pure product.

Data Presentation

Table 1: Comparison of Purification Methods

ParameterRecrystallizationFlash Column Chromatography
Principle Difference in solubilityDifference in polarity
Typical Purity >98% (if successful)>99%
Typical Yield 60-90%70-95%
Scalability HighModerate
Solvent Consumption Moderate to HighHigh
Time Requirement ModerateHigh

Note: The data in this table are illustrative and can vary depending on the specific experimental conditions.

Table 2: Troubleshooting Common Issues in Purification

IssuePossible CauseRecommended Action
Low Yield after Recrystallization Product is too soluble in the chosen solvent.Use a less polar solvent or a solvent mixture. Cool the solution slowly to maximize crystal formation.
Product "oils out" during Recrystallization The boiling point of the solvent is higher than the melting point of the product.Use a lower-boiling point solvent.
Streaking on TLC Plate Sample is too concentrated or contains highly polar impurities.Dilute the sample before spotting. Consider pre-treating the crude material to remove baseline impurities.

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Solvent Selection: Determine a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography of this compound

  • TLC Analysis: Determine an appropriate eluent system using TLC. The ideal solvent system will give the product a retention factor (Rf) of approximately 0.3-0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica-adsorbed sample onto the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply gentle air pressure to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow Crude_Product Crude this compound Dissolution Dissolve in Minimal Hot Solvent Crude_Product->Dissolution Hot_Filtration Hot Filtration (optional) Dissolution->Hot_Filtration Crystallization Slow Cooling & Crystallization Dissolution->Crystallization No insoluble impurities Hot_Filtration->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Drying Drying Filtration->Drying Pure_Solid Pure Solid Product Drying->Pure_Solid

Caption: Recrystallization workflow for purification.

Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_isolation Isolation TLC_Analysis TLC to Determine Eluent System Column_Packing Pack Silica Gel Column TLC_Analysis->Column_Packing Sample_Loading Load Crude Product Column_Packing->Sample_Loading Elution Elute with Solvent Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Monitoring Monitor Fractions by TLC Fraction_Collection->TLC_Monitoring Combine_Fractions Combine Pure Fractions TLC_Monitoring->Combine_Fractions Solvent_Removal Evaporate Solvent Combine_Fractions->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product

Caption: Flash column chromatography workflow.

Troubleshooting_Logic Start Purification Attempt Check_Purity Check Purity (TLC, NMR) Start->Check_Purity Pure Purity > 98% Check_Purity->Pure Yes Not_Pure Purity < 98% Check_Purity->Not_Pure No Identify_Impurity Identify Impurity Type (e.g., high polarity) Not_Pure->Identify_Impurity Choose_Method Choose Purification Method Identify_Impurity->Choose_Method Recrystallization Recrystallization Choose_Method->Recrystallization Different Solubility Chromatography Column Chromatography Choose_Method->Chromatography Similar Solubility Recrystallization->Start Re-purify Chromatography->Start Re-purify

Caption: Troubleshooting logic for purification.

References

Technical Support Center: Scaling Up the Synthesis of Ethyl 4-(4-oxocyclohexyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of Ethyl 4-(4-oxocyclohexyl)benzoate. It provides answers to frequently asked questions and detailed troubleshooting for common issues encountered during synthesis and scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and scalable approach involves a two-step process:

  • Hydrogenation: Catalytic hydrogenation of Ethyl 4-biphenylcarboxylate reduces the phenyl ring to a cyclohexyl ring, yielding a mixture of cis and trans isomers of Ethyl 4-(4-hydroxycyclohexyl)benzoate.

  • Oxidation: The secondary alcohol of Ethyl 4-(4-hydroxycyclohexyl)benzoate is then oxidized to the corresponding ketone, yielding the final product.

Q2: Which oxidation method is recommended for converting the alcohol precursor to the final ketone product?

Several methods can be employed, each with distinct advantages and disadvantages. For scale-up, methods avoiding heavy metals are often preferred.

  • Swern Oxidation: Known for its mild conditions and high yields, it uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride.[1][2][3][4] It is compatible with a wide range of functional groups.[3]

  • Parikh-Doering Oxidation: This method also uses DMSO as the oxidant, but activated by a sulfur trioxide pyridine complex. It offers the advantage of running at temperatures from 0 °C to room temperature, avoiding the need for cryogenic conditions.[5]

  • Jones Oxidation: A historically significant method using chromium trioxide in sulfuric acid.[6][7] While it is inexpensive and often gives high yields, the carcinogenic nature of chromium(VI) compounds makes it less desirable for large-scale pharmaceutical manufacturing.[6][7][8]

Q3: How can the progress of the oxidation reaction be monitored effectively?

Reaction progress should be monitored by analytical techniques such as:

  • Thin-Layer Chromatography (TLC): A quick and effective method to visualize the consumption of the starting alcohol and the appearance of the product ketone. A suitable stain (e.g., potassium permanganate) can help differentiate the alcohol (which reacts) from the ketone (which is less reactive).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive and quantitative data on the conversion of the starting material to the product, and can help identify any side products being formed.

Q4: What are the primary safety considerations during the scale-up of this synthesis?

  • Reagent Handling: Many oxidizing agents are corrosive and toxic. Chromium-based reagents are carcinogenic.[6][7] Swern and related oxidations produce dimethyl sulfide, which has an extremely unpleasant and potent odor.[3][4] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Exothermic Reactions: Oxidations can be highly exothermic.[6] When scaling up, reagents should be added slowly and controlled cooling should be in place to manage the reaction temperature and prevent runaways.

  • Workup Procedures: Quenching the reaction can also be exothermic. The quenching agent should be added carefully. Used glassware from Swern oxidations should be rinsed with bleach to oxidize the residual dimethyl sulfide, mitigating the odor.[3]

Q5: What is the most effective method for purifying the final product on a larger scale?

  • Crystallization: If the product is a solid, crystallization is often the most efficient and scalable purification method. This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly to form pure crystals.

  • Column Chromatography: While standard flash chromatography is common in the lab, it can be cumbersome for large quantities. Automated flash chromatography systems or preparative HPLC may be considered for high-purity requirements at scale. The choice of eluent is typically a mixture of petroleum ether and ethyl acetate.[9]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive or degraded oxidizing agent. 2. Reaction temperature too low (especially for Swern oxidation). 3. Insufficient reaction time. 4. Poor quality of starting material or solvents.1. Use a fresh bottle of the oxidizing agent or titrate to check its activity. 2. Ensure the reaction temperature is maintained within the optimal range for the chosen method. For Swern, allow the reaction to warm to room temperature after the addition of base.[10] 3. Extend the reaction time and monitor by TLC or LC-MS until the starting material is consumed. 4. Ensure all reagents and solvents are anhydrous where required (e.g., for Swern and Parikh-Doering oxidations).
Incomplete Reaction (Significant Starting Material Remains) 1. Insufficient equivalents of the oxidizing agent. 2. Inefficient mixing on a larger scale.1. Recalculate stoichiometry and consider adding a slight excess (e.g., 1.1-1.2 equivalents) of the oxidant. 2. Ensure adequate agitation with an overhead mechanical stirrer to maintain a homogeneous reaction mixture.
Formation of Side Products 1. Methylthiomethyl ether (Swern): Reaction temperature rose above the recommended -60 °C before the addition of the base.[4] 2. Over-oxidation to carboxylic acid (Jones): This is a known issue with primary alcohols but less common for secondary alcohols.[8][11] 3. Chlorinated byproducts: Can occur if quenching is done improperly or if there are reactive sites elsewhere in the molecule.1. Maintain strict temperature control during the activation and alcohol addition steps of the Swern protocol. 2. Use a milder, more selective oxidant like those in the Swern or Parikh-Doering methods. 3. Optimize the quenching procedure and ensure the pH is controlled during workup.
Difficult Product Isolation / Purification 1. Emulsion formation during aqueous workup. 2. Product co-eluting with impurities during chromatography.1. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. 2. Systematically screen different solvent systems (eluents) for chromatography to achieve better separation. Consider switching the stationary phase (e.g., from silica gel to alumina).[9]

Data Presentation: Comparison of Oxidation Methods

Oxidation MethodKey ReagentsTypical Temp.AdvantagesDisadvantages / Scale-up Challenges
Jones Oxidation CrO₃, H₂SO₄, Acetone0 °C to RTInexpensive, high yields, rapid reaction.[6]Uses carcinogenic Cr(VI)[6][7]; strongly acidic conditions[8]; difficult to control exotherm; toxic waste.
Swern Oxidation DMSO, Oxalyl Chloride, Triethylamine-78 °C to RTMild conditions[2][4]; high selectivity for aldehydes/ketones; avoids heavy metals; compatible with many functional groups.[3]Requires cryogenic temperatures; produces malodorous dimethyl sulfide[3][4]; can form side products if temperature is not controlled.
Parikh-Doering Oxidation DMSO, SO₃·Pyridine complex, Triethylamine0 °C to RTCan be run at non-cryogenic temperatures[5]; mild conditions; avoids heavy metals; operationally simple.[5]May require a large excess of reagents and longer reaction times for high conversion.[5]

Experimental Protocol: Parikh-Doering Oxidation

This protocol describes the oxidation of Ethyl 4-(4-hydroxycyclohexyl)benzoate to this compound.

Materials:

  • Ethyl 4-(4-hydroxycyclohexyl)benzoate (1 equivalent)

  • Sulfur trioxide pyridine complex (SO₃·Pyridine, 3-4 equivalents)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Triethylamine (Et₃N, 4-5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve Ethyl 4-(4-hydroxycyclohexyl)benzoate in a mixture of anhydrous DCM and anhydrous DMSO.

  • Add anhydrous triethylamine to the solution and cool the flask to 0 °C in an ice-water bath.

  • In a separate flask, dissolve the sulfur trioxide pyridine complex in anhydrous DMSO and add this solution dropwise to the cooled reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Once the starting material is consumed (typically 4-12 hours), carefully quench the reaction by slowly adding deionized water at 0 °C.

  • Transfer the mixture to a separatory funnel and dilute with additional DCM.

  • Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 10% to 30% ethyl acetate in hexanes) to yield pure this compound.

Visualizations```dot

G start Start: Ethyl 4-(4-hydroxycyclohexyl)benzoate reagents 1. Dissolve in Anhydrous DCM/DMSO 2. Add Triethylamine (Base) start->reagents activation 3. Add SO3-Pyridine Complex at 0°C reagents->activation reaction 4. Stir at Room Temperature (Monitor by TLC/LC-MS) activation->reaction quench 5. Quench Reaction with Water reaction->quench workup 6. Aqueous Workup & Extraction quench->workup purify 7. Dry, Concentrate & Purify via Chromatography workup->purify product Final Product: This compound purify->product

Caption: Troubleshooting decision tree for low product yield.

References

Alternative catalysts for the synthesis of "Ethyl 4-(4-oxocyclohexyl)benzoate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-(4-oxocyclohexyl)benzoate. This guide explores alternative catalytic systems to address common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Two primary retrosynthetic pathways are commonly considered for the synthesis of this compound. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

  • Route A: Suzuki-Miyaura Coupling: This route involves the palladium-catalyzed cross-coupling of an aryl halide (e.g., ethyl 4-halobenzoate) with a cyclohexenyl or cyclohexylboronic acid or ester derivative, followed by oxidation or hydrolysis to yield the target ketone.

  • Route B: Catalytic Hydrogenation: This pathway typically starts with a biphenyl precursor, such as ethyl 4-phenylbenzoate, which is then subjected to catalytic hydrogenation to selectively reduce one of the aromatic rings.

Q2: What are the main challenges associated with the synthesis of this compound?

A2: Researchers may encounter several challenges, including:

  • Low reaction yields: This can be due to catalyst deactivation, incomplete conversion, or side reactions.

  • Poor selectivity: In the hydrogenation route, over-reduction or reduction of the wrong aromatic ring can be an issue. In the Suzuki coupling, homo-coupling of the starting materials can occur.

  • Difficult purification: The presence of byproducts with similar polarities to the desired product can complicate purification.

  • Harsh reaction conditions: Traditional methods may require high temperatures, high pressures, or strongly basic or acidic conditions, which can be incompatible with other functional groups.

Q3: Are there greener or more sustainable catalyst alternatives?

A3: Yes, significant research is focused on developing more sustainable catalytic systems. For Suzuki-Miyaura coupling, heterogeneous catalysts, such as palladium nanoparticles supported on various materials (e.g., cellulose, magnetic nanoparticles), offer advantages in terms of recyclability and reduced metal leaching into the product.[1] For hydrogenation, while traditional catalysts like Raney Nickel and Palladium on carbon are effective, there is growing interest in catalysts based on more abundant and less toxic metals. Additionally, enzymatic or biocatalytic approaches are being explored for their high selectivity and mild reaction conditions.[2][3]

Troubleshooting Guides

Route A: Suzuki-Miyaura Coupling

Issue 1: Low or No Product Formation

Potential Cause Troubleshooting Steps
Catalyst Inactivity - Ensure the palladium catalyst is not old or deactivated. Use a freshly opened or properly stored catalyst. - Consider using a more active pre-catalyst or a different ligand system. Buchwald and Fu have developed highly active catalysts for challenging couplings.[4]
Poor Solubility of Reactants - Use a co-solvent system (e.g., toluene/water, dioxane/water) to improve solubility.[4] - Heating the reaction mixture can also improve solubility, but monitor for thermal degradation.
Ineffective Base - The choice of base is critical and often empirical. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. If one is not effective, try another. - Ensure the base is finely powdered and anhydrous if required by the reaction conditions.
Deborylation of Boronic Acid - This is a common side reaction. To minimize it, use the boronic acid or ester as fresh as possible. - Running the reaction under an inert atmosphere (e.g., argon or nitrogen) can help.

Issue 2: Formation of Significant Byproducts (e.g., Homo-coupling)

Potential Cause Troubleshooting Steps
Oxygen in the Reaction Mixture - Thoroughly degas the solvent and reaction mixture before adding the catalyst. - Maintain a positive pressure of an inert gas throughout the reaction.
Incorrect Stoichiometry - A slight excess of the boronic acid derivative (e.g., 1.1-1.2 equivalents) is often used to ensure complete consumption of the aryl halide.
High Catalyst Loading - While a higher catalyst loading can increase the reaction rate, it can also promote side reactions. Optimize the catalyst loading to find a balance.
Route B: Catalytic Hydrogenation

Issue 1: Incomplete Hydrogenation

Potential Cause Troubleshooting Steps
Insufficient Hydrogen Pressure - Increase the hydrogen pressure within the safe limits of the reactor.
Catalyst Poisoning - Ensure the substrate and solvent are free from impurities that can poison the catalyst (e.g., sulfur compounds). - Increase the catalyst loading.
Poor Mass Transfer - Ensure vigorous stirring to maximize the contact between the hydrogen gas, the liquid phase, and the solid catalyst.

Issue 2: Poor Selectivity (Reduction of the wrong ring or over-reduction)

Potential Cause Troubleshooting Steps
Incorrect Catalyst Choice - The choice of catalyst is crucial for selectivity. Raney Nickel (R-Ni) tends to favor the reduction of the substituted aromatic ring, while Palladium on carbon (Pd/C) or Platinum (Pt) may preferentially reduce the unsubstituted phenyl ring.[2] - Experiment with different catalysts to find the one that provides the desired selectivity for your specific substrate.
Reaction Temperature and Time - Lowering the reaction temperature and reducing the reaction time can sometimes improve selectivity by minimizing over-reduction.

Alternative Catalysts and Experimental Protocols

Alternative Catalysts for Suzuki-Miyaura Coupling

For the Suzuki-Miyaura coupling of ethyl 4-bromobenzoate with a suitable cyclohexenylboronic ester, several palladium-based catalysts can be employed. While traditional catalysts like Pd(PPh₃)₄ are effective, modern catalysts often offer higher activity and broader substrate scope.

Catalyst SystemTypical Reaction ConditionsAdvantages
Pd(OAc)₂ with SPhos Base: K₃PO₄, Solvent: Toluene/H₂O, Temp: 80-100 °CHigh activity for aryl bromides, good functional group tolerance.
Pd₂(dba)₃ with XPhos Base: Cs₂CO₃, Solvent: Dioxane, Temp: 100 °CExcellent for sterically hindered substrates.
Heterogeneous Pd/C Base: K₂CO₃, Solvent: Ethanol/H₂O, Temp: RefluxRecyclable, lower risk of palladium contamination in the product.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a dried reaction vessel, add ethyl 4-bromobenzoate (1.0 eq.), the cyclohexenylboronic acid pinacol ester (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent (e.g., toluene/water 4:1).

  • In a separate vial, mix the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) and add this to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Alternative Catalysts for Selective Hydrogenation

The selective hydrogenation of ethyl 4-phenylbenzoate to ethyl 4-(cyclohexyl)benzoate (which would then be oxidized to the target ketone) is a key step in this route.

CatalystTypical Reaction ConditionsSelectivity Notes
Raney Nickel (R-Ni) Solvent: Ethanol, Temp: 50-100 °C, H₂ Pressure: 50-100 atmGenerally favors hydrogenation of the substituted aromatic ring.[2]
Palladium on Carbon (Pd/C) Solvent: Ethyl acetate, Temp: Room temp - 50 °C, H₂ Pressure: 1-10 atmTends to hydrogenate the unsubstituted phenyl ring.[2]
Rhodium on Carbon (Rh/C) Solvent: Methanol, Temp: Room temp, H₂ Pressure: 1-5 atmCan be effective for aromatic ring hydrogenation under mild conditions.
Ni-Mo Sulfide Catalysts Temp: 320-380 °C, H₂/CO mixturesCan be used with syngas, offering a potential route from less pure hydrogen sources.[5]

Experimental Protocol: General Procedure for Catalytic Hydrogenation

  • To a high-pressure reactor, add the substrate (ethyl 4-phenylbenzoate) and the solvent (e.g., ethanol).

  • Carefully add the hydrogenation catalyst (e.g., Raney Nickel, 5-10 wt%) under a stream of inert gas.

  • Seal the reactor and purge several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 80 atm).

  • Heat the mixture to the target temperature (e.g., 80 °C) with vigorous stirring.

  • Monitor the reaction progress by observing the hydrogen uptake.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify as necessary.

Process Visualizations

Experimental_Workflow_Suzuki_Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants_Base Add Reactants & Base Inert_Atmosphere Establish Inert Atmosphere Reactants_Base->Inert_Atmosphere Add_Solvent Add Degassed Solvent Inert_Atmosphere->Add_Solvent Add_Catalyst Add Catalyst/Ligand Add_Solvent->Add_Catalyst Heating Heat & Stir Add_Catalyst->Heating Monitoring Monitor Progress (TLC/GC-MS) Heating->Monitoring Quenching Cool & Quench Monitoring->Quenching Reaction Complete Extraction Extract & Wash Quenching->Extraction Drying Dry & Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification

Caption: Workflow for Suzuki-Miyaura Coupling.

Experimental_Workflow_Hydrogenation cluster_prep Reactor Charging cluster_reaction Hydrogenation cluster_workup Product Isolation Add_Substrate_Solvent Add Substrate & Solvent Add_Catalyst Add Catalyst Add_Substrate_Solvent->Add_Catalyst Seal_Purge Seal & Purge Reactor Add_Catalyst->Seal_Purge Pressurize Pressurize with H₂ Seal_Purge->Pressurize Heat_Stir Heat & Stir Pressurize->Heat_Stir Monitor_Uptake Monitor H₂ Uptake Heat_Stir->Monitor_Uptake Cool_Vent Cool & Vent Monitor_Uptake->Cool_Vent Reaction Complete Filter_Catalyst Filter Catalyst Cool_Vent->Filter_Catalyst Concentrate Concentrate Filtrate Filter_Catalyst->Concentrate Purify Purify (if needed) Concentrate->Purify

Caption: Workflow for Catalytic Hydrogenation.

References

Validation & Comparative

Purity Analysis of Ethyl 4-(4-oxocyclohexyl)benzoate and its Alternatives by High-Performance Liquid Chromatography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative purity analysis of Ethyl 4-(4-oxocyclohexyl)benzoate against two relevant alternatives: Ethyl 4-aminobenzoate (Benzocaine) and Mthis compound. The comparison is based on a standardized High-Performance Liquid Chromatography (HPLC) method suitable for the analysis of these benzoate ester derivatives. The purity of such chemical intermediates is a critical parameter in drug development and manufacturing, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API).

Comparative Purity Analysis

The following table summarizes the hypothetical purity data for this compound and its alternatives as determined by the HPLC protocol detailed below. This data is illustrative and represents typical quality control results for high-purity chemical batches.

Compound NameSupplierLot NumberPurity (%) by HPLC (Area Normalization)Major Impurity (%)
This compoundVendor AA-12399.850.08
This compoundVendor BB-45699.520.21
Ethyl 4-aminobenzoate (Benzocaine)Vendor CC-78999.910.05
Mthis compoundVendor AA-45199.760.15

Experimental Protocol: HPLC Purity Determination

This section details the reverse-phase HPLC (RP-HPLC) method used for the purity analysis of this compound and its alternatives.

1. Instrumentation and Columns:

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode-array detector (DAD).

  • Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Data Acquisition and Processing: Agilent OpenLab CDS ChemStation Edition or equivalent.

2. Reagents and Materials:

  • Acetonitrile (ACN): HPLC grade.

  • Water: HPLC grade or ultrapure water.

  • Phosphoric Acid (H₃PO₄): Analytical grade.

  • Reference Standards: Certified reference standards for this compound, Ethyl 4-aminobenzoate, and Mthis compound.

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% (v/v) Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-15 min: 40% B to 80% B

    • 15-20 min: 80% B

    • 20.1-25 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve in 100 mL of a 50:50 (v/v) mixture of Acetonitrile and Water to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample solutions in the same manner as the standard solution.

5. Data Analysis:

  • The purity of the samples is determined by area normalization. The area of the main peak is divided by the total area of all peaks in the chromatogram and expressed as a percentage.

Visualizing the Workflow and Relationships

To clarify the experimental process and the relationship between the compared compounds, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_start Weighing of Sample/Standard dissolve Dissolution in Diluent (ACN/Water) prep_start->dissolve injection Autosampler Injection (10 µL) dissolve->injection separation C18 Column Separation (Gradient Elution) injection->separation detection DAD Detection (230 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation (Area Normalization) integration->calculation result Final Purity Report calculation->result

Caption: HPLC Experimental Workflow for Purity Analysis.

Compound_Relationships main This compound alt1 Ethyl 4-aminobenzoate (Benzocaine) main->alt1 Different Ring Substituent (Oxo vs. Amino) alt2 Mthis compound main->alt2 Different Ester Group (Ethyl vs. Methyl)

Caption: Structural Relationships of Compared Benzoate Esters.

Interpreting the Mass Spectrum of Ethyl 4-(4-oxocyclohexyl)benzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the mass spectrum of Ethyl 4-(4-oxocyclohexyl)benzoate, a compound of interest in medicinal chemistry and materials science. By understanding its fragmentation patterns, researchers can confidently identify this molecule and distinguish it from related structures. This document compares its expected fragmentation with that of simpler, analogous compounds, supported by established principles of mass spectrometry.

Predicted Mass Spectrum Analysis

The mass spectrum of this compound is predicted to exhibit a combination of fragmentation patterns characteristic of its three key structural motifs: the ethyl benzoate group, the phenyl ring, and the 4-oxocyclohexyl moiety. The molecular ion peak ([M]⁺˙) is expected to be observed at an m/z of 246, corresponding to its molecular weight.

The primary fragmentation pathways are anticipated to involve:

  • Alpha-cleavage at the ester: A hallmark of aromatic esters is the loss of the alkoxy group.[1] For this compound, this would involve the loss of an ethoxy radical (•OCH₂CH₃), leading to a highly stable acylium ion.

  • Cleavage within the cyclohexanone ring: Cyclic ketones are known to undergo characteristic ring-opening fragmentations following alpha-cleavage adjacent to the carbonyl group.[2]

  • Benzylic cleavage: The bond between the phenyl ring and the cyclohexyl ring is a potential site for cleavage, which would be stabilized by the aromatic system.

These predicted fragmentation pathways are summarized in the table below.

Data Presentation: Predicted Mass Fragments

m/z Proposed Fragment Structure Description of Fragmentation
246[C₁₅H₁₈O₃]⁺˙Molecular Ion ([M]⁺˙)
201[C₁₃H₁₃O₂]⁺Loss of the ethoxy radical (•OCH₂CH₃) from the molecular ion. This is a characteristic fragmentation of ethyl esters, resulting in a stable acylium ion.[1]
173[C₁₂H₁₃O]⁺Decarbonylation (loss of CO) from the m/z 201 fragment.
149[C₉H₅O₃]⁺Potential fragment arising from complex rearrangements and cleavages.
121[C₇H₅O₂]⁺Represents the benzoyl cation, a common fragment in compounds containing a benzoyl group.
105[C₇H₅O]⁺A further fragmentation of the benzoyl moiety, often observed in the mass spectra of similar compounds.[3]
91[C₇H₇]⁺Formation of a tropylium ion, a common and stable fragment for alkyl-substituted benzene rings.[4]
77[C₆H₅]⁺Represents the phenyl cation, resulting from the loss of the carbonyl group from the benzoyl cation.[3]
55[C₃H₃O]⁺A characteristic fragment for cyclic ketones, arising from the cleavage of the cyclohexanone ring.[2]

Visualization of Fragmentation Pathway

The predicted fragmentation pathway of this compound is illustrated in the following diagram:

fragmentation M [M]⁺˙ m/z = 246 (C₁₅H₁₈O₃) F201 m/z = 201 (C₁₃H₁₃O₂) M->F201 - •OCH₂CH₃ F121 m/z = 121 (C₇H₅O₂) M->F121 - C₆H₁₁O F55 m/z = 55 (C₃H₃O) M->F55 - C₁₂H₁₃O₂ F173 m/z = 173 (C₁₂H₁₃O) F201->F173 - CO F105 m/z = 105 (C₇H₅O) F121->F105 - O F91 m/z = 91 (C₇H₇) F121->F91 - CO F77 m/z = 77 (C₆H₅) F105->F77 - CO

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocols

Mass Spectrometry (Electron Ionization - EI-MS)

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.

  • Injection: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺˙).

  • Fragmentation: The molecular ions, being energetically unstable, undergo fragmentation to produce a series of smaller, charged ions (fragment ions) and neutral fragments.

  • Mass Analysis: The positively charged ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z, generating the mass spectrum.

Comparison with Alternative Compounds

Ethyl Benzoate: The mass spectrum of ethyl benzoate is dominated by the molecular ion peak at m/z 150 and a base peak at m/z 105, corresponding to the loss of the ethoxy radical.[3] A peak at m/z 77 (phenyl cation) is also prominent. The presence of these fragments in the spectrum of this compound would strongly indicate the presence of the ethyl benzoate moiety.

Cyclohexanone: Cyclohexanone exhibits a characteristic fragment at m/z 55.[2] The observation of this peak in the spectrum of the target compound would provide evidence for the cyclohexanone ring and its fragmentation.

By comparing the observed mass spectrum of an unknown sample with the predicted fragmentation pattern and the spectra of these simpler analogues, researchers can achieve a high degree of confidence in the identification of this compound.

References

A Comparative Guide to Liquid Crystal Precursors: Evaluating "Ethyl 4-(4-oxocyclohexyl)benzoate" and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Expected Properties of Ethyl 4-(4-oxocyclohexyl)benzoate

This compound possesses a molecular architecture that suggests potential for liquid crystalline behavior. The structure consists of a rigid core composed of a benzene ring and a cyclohexane ring, linked to a flexible ethyl ester group. The presence of the cyclohexyl ring often contributes to a lower melting point and viscosity compared to purely aromatic core structures. The benzoate group provides polarity and contributes to the molecular anisotropy necessary for the formation of liquid crystal phases.

Based on analogous structures found in literature, it is anticipated that this compound would exhibit a nematic liquid crystal phase. Its key performance metrics are expected to be in the following ranges:

  • Clearing Point (T_c): The transition temperature from the nematic to the isotropic liquid phase is expected to be moderate. The presence of the non-linear cyclohexyl ring may lead to a lower clearing point compared to biphenyl-based precursors.

  • Birefringence (Δn): The birefringence, a measure of the difference in refractive indices for light polarized parallel and perpendicular to the director, is predicted to be low to moderate. The combination of an aromatic and an aliphatic ring generally results in lower birefringence than compounds with multiple aromatic rings.

  • Dielectric Anisotropy (Δε): The dielectric anisotropy is expected to be positive and of a small to moderate magnitude, influenced by the polar ester group.

  • Viscosity (η): The viscosity is anticipated to be relatively low due to the presence of the flexible ethyl group and the non-planar cyclohexyl ring, which can disrupt intermolecular interactions that lead to high viscosity.

Comparison with Common Liquid Crystal Precursors

To provide a quantitative context, the table below compares the known properties of three widely used liquid crystal precursors: 4-pentyl-4'-cyanobiphenyl (5CB), N-(4-methoxybenzylidene)-4-butylaniline (MBBA), and 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5). These have been selected for their prevalence in research and industry and their distinct molecular structures.

Property5CBMBBAPCH5This compound (Predicted)
Molecular Structure
Clearing Point (T_c) (°C) 35.0[1]~47.0[2]55Moderate
Birefringence (Δn) at 589 nm, 25°C ~0.18~0.2~0.12Low to Moderate
Dielectric Anisotropy (Δε) at 1 kHz, 25°C +11.5-0.54[3]+10.5Small to Moderate (+)
Rotational Viscosity (γ1) (mPa·s) at 25°C ~25-30~27~15Low

Experimental Protocols for Characterization

Accurate characterization of liquid crystal precursors is essential for predicting their behavior in mixtures and devices. The following are standard experimental protocols for determining the key properties discussed above.

Determination of Clearing Point

The clearing point is typically determined using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) .

  • DSC Protocol: A small, weighed sample of the liquid crystal precursor is hermetically sealed in an aluminum pan. The sample is heated at a controlled rate (e.g., 5-10 °C/min) in a DSC instrument. The clearing point is identified as the peak of the endothermic transition on the heating curve, which corresponds to the nematic-to-isotropic phase transition. The process is repeated upon cooling to observe the isotropic-to-nematic transition, which appears as an exothermic peak.

  • POM Protocol: A small amount of the sample is placed on a microscope slide and covered with a coverslip. The slide is placed on a hot stage attached to a polarized optical microscope. The sample is heated slowly while being observed through crossed polarizers. The nematic phase will appear as a textured, birefringent fluid. The clearing point is the temperature at which the entire field of view becomes dark (isotropic).

Measurement of Birefringence (Δn)

Birefringence is commonly measured using an Abbe refractometer or by analyzing the transmission of polarized light through a liquid crystal cell.

  • Abbe Refractometer Protocol: A thin, homeotropically aligned (molecules perpendicular to the surface) liquid crystal cell is prepared. The extraordinary refractive index (n_e) is measured by passing light polarized parallel to the director. A planar aligned (molecules parallel to the surface) cell is used to measure the ordinary refractive index (n_o). The birefringence is then calculated as Δn = n_e - n_o. The temperature of the sample is controlled using a circulating water bath.

Measurement of Dielectric Anisotropy (Δε)

Dielectric anisotropy is determined by measuring the capacitance of a liquid crystal cell in two different orientations relative to an applied electric field.

  • Protocol: Two types of liquid crystal cells with a known thickness and electrode area are used: a homeotropic cell and a planar cell. The capacitance of the homeotropic cell is measured using an LCR meter to determine the dielectric permittivity parallel to the director (ε_∥). The capacitance of the planar cell is measured to find the dielectric permittivity perpendicular to the director (ε_⊥). The dielectric anisotropy is calculated as Δε = ε_∥ - ε_⊥. Measurements are typically performed at a frequency of 1 kHz.

Measurement of Rotational Viscosity (γ1)

Rotational viscosity is a key parameter for determining the switching speed of a liquid crystal device. It can be measured using various techniques, including the transient current method or by analyzing the director reorientation time .

  • Director Reorientation Time Protocol: A planar-aligned liquid crystal cell is placed between crossed polarizers. A voltage is applied to reorient the liquid crystal molecules, and then the voltage is turned off. The time it takes for the optical transmission to decay to a certain level after the voltage is removed is measured. The rotational viscosity can be calculated from this decay time, the elastic constant of the material, and the cell thickness.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the synthesis and characterization of liquid crystal precursors.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Reactants 4-Oxocyclohexanecarboxylic acid + Ethanol Esterification Esterification (e.g., Fischer-Speier) Reactants->Esterification Purification Purification (e.g., Column Chromatography) Esterification->Purification Product This compound Purification->Product Characterization_Workflow cluster_characterization Physicochemical Characterization of LC Precursor Precursor Liquid Crystal Precursor POM_DSC POM & DSC Precursor->POM_DSC Refractometry Abbe Refractometry Precursor->Refractometry DielectricSpec Dielectric Spectroscopy Precursor->DielectricSpec Rheometry Rheometry Precursor->Rheometry ClearingPoint Clearing Point (Tc) POM_DSC->ClearingPoint Birefringence Birefringence (Δn) Refractometry->Birefringence DielectricAnisotropy Dielectric Anisotropy (Δε) DielectricSpec->DielectricAnisotropy Viscosity Viscosity (η) Rheometry->Viscosity

References

Validating the Molecular Structure of Ethyl 4-(4-oxocyclohexyl)benzoate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a critical step. This guide provides a comparative analysis of various analytical techniques for the structural validation of "Ethyl 4-(4-oxocyclohexyl)benzoate," with a primary focus on X-ray crystallography.

While a definitive crystal structure for this compound is not publicly available, this guide will explore the principles and expected outcomes of X-ray crystallography and compare them with other common spectroscopic methods. By examining data from closely related compounds, we can build a comprehensive understanding of how each technique contributes to the complete structural puzzle.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography is an unparalleled technique for determining the precise arrangement of atoms within a crystalline solid. It provides unequivocal proof of a molecule's connectivity, configuration, and conformation.

Expected Data from X-ray Crystallography:

ParameterDescriptionExpected Value/Information for this compound
Crystal System The symmetry class of the crystal lattice.To be determined experimentally.
Space Group The specific symmetry of the unit cell.To be determined experimentally.
Unit Cell Dimensions The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.To be determined experimentally.
Atomic Coordinates The precise x, y, and z coordinates of each non-hydrogen atom in the unit cell.Would reveal the exact positions of all atoms.
Bond Lengths & Angles The distances between bonded atoms and the angles between adjacent bonds.Would confirm the expected geometries of the benzoate and cyclohexanone rings.
Torsion Angles The dihedral angles that define the molecule's conformation.Would define the orientation of the ethyl ester and the conformation of the cyclohexanone ring.
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution: The diffraction data is used to calculate an electron density map of the unit cell.

  • Structure Refinement: The atomic model is refined against the experimental data to obtain the final, precise crystal structure.

Complementary Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural detail, other spectroscopic methods are essential for confirming the identity and purity of a compound in solution and for providing complementary structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. Both ¹H and ¹³C NMR are routinely used.

Expected NMR Data for this compound:

TechniqueExpected Chemical Shifts (δ) and Multiplicities
¹H NMR - Aromatic protons on the benzoate ring (2 doublets, ~7.2-8.1 ppm).- Methylene protons of the ethyl group (quartet, ~4.4 ppm).- Methyl protons of the ethyl group (triplet, ~1.4 ppm).- Methine proton on the cyclohexyl ring adjacent to the benzoate group (multiplet, ~2.8-3.2 ppm).- Methylene protons on the cyclohexyl ring (multiplets, ~1.8-2.6 ppm).
¹³C NMR - Carbonyl carbon of the ester (~166 ppm).- Carbonyl carbon of the ketone (~210 ppm).- Aromatic carbons (~125-150 ppm).- Methylene carbon of the ethyl group (~61 ppm).- Methyl carbon of the ethyl group (~14 ppm).- Cyclohexyl carbons (~25-50 ppm).
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.

Expected Mass Spectrometry Data for this compound:

TechniqueExpected m/z Value
High-Resolution MS (HRMS) The exact mass of the molecular ion [M]+ or protonated molecule [M+H]+ would be observed, confirming the molecular formula C₁₅H₁₈O₃.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands for this compound:

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (Ester) ~1720-1740
C=O (Ketone) ~1705-1725
C-O (Ester) ~1100-1300
C-H (Aromatic) ~3000-3100
C-H (Aliphatic) ~2850-3000

Comparative Workflow for Structural Validation

The following diagram illustrates a typical workflow for the structural validation of a novel organic compound, integrating the techniques discussed.

Structural_Validation_Workflow Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR Initial_Confirmation Initial Structural Confirmation & Purity Assessment NMR->Initial_Confirmation MS->Initial_Confirmation IR->Initial_Confirmation Crystal_Growth Single Crystal Growth Initial_Confirmation->Crystal_Growth Purity Confirmed Xray X-ray Crystallography Crystal_Growth->Xray Final_Structure Unambiguous 3D Structure Xray->Final_Structure

Caption: Workflow for the structural validation of an organic compound.

Conclusion

While single-crystal X-ray crystallography remains the definitive method for elucidating the three-dimensional structure of a molecule like this compound, a comprehensive structural validation relies on a combination of analytical techniques. NMR, MS, and IR spectroscopy provide crucial, complementary information regarding the connectivity, molecular formula, and functional groups present. Together, these methods offer a robust and reliable approach to confirming the identity and structure of synthesized compounds, which is fundamental for advancing research and development in the pharmaceutical and chemical industries.

A Comparative Investigation of the Mesomorphic Properties of Ethyl 4-(4-oxocyclohexyl)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative analysis of the theoretical mesomorphic properties of a series of derivatives based on the core structure of Ethyl 4-(4-oxocyclohexyl)benzoate. The introduction of a ketone functional group within the cyclohexane ring offers a unique structural motif that can influence the liquid crystalline behavior of these materials. This study explores how systematic modifications to the molecular structure may impact the transition temperatures and the nature of the mesophases formed.

Comparative Analysis of Mesomorphic Properties

The following table summarizes the predicted mesomorphic properties of a homologous series of 4-(4-oxocyclohexyl)benzoate esters and a series of substituted ethyl 4-(4-oxocyclohexyl)benzoates. The transition temperatures and enthalpy values are hypothetical and serve to illustrate the expected trends based on established structure-property relationships in liquid crystal research.

Table 1: Hypothetical Mesomorphic Properties of 4-(4-oxocyclohexyl)benzoate Derivatives

CompoundR Group (Ester)X Group (Ring)Crystal to Nematic/Smectic Transition Tcr (°C)Nematic to Isotropic Transition T_NI (°C)Enthalpy of N-I Transition ΔH_NI (kJ/mol)Mesophase Type
Series 1: Variation of Ester Alkyl Chain
Mthis compound-CH₃H1101851.8Nematic
This compound-C₂H₅H1051922.1Nematic
Propyl 4-(4-oxocyclohexyl)benzoate-C₃H₇H1021882.0Nematic
Butyl 4-(4-oxocyclohexyl)benzoate-C₄H₉H981802.5Smectic A, Nematic
Series 2: Variation of Phenyl Ring Substituent
Ethyl 4-(4-oxocyclohexyl)-3-fluorobenzoate-C₂H₅F951751.9Nematic
Ethyl 4-(4-oxocyclohexyl)-3-chlorobenzoate-C₂H₅Cl1081822.2Nematic
Ethyl 4-(4-oxocyclohexyl)-3-methylbenzoate-C₂H₅CH₃1121952.3Nematic

Experimental Protocols

The synthesis and characterization of the title compounds would follow established methodologies for liquid crystal synthesis.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 4-(4-oxocyclohexyl)benzoic acid, which is a commercially available intermediate.[1]

Step 1: Synthesis of 4-(4-oxocyclohexyl)benzoic acid. While commercially available, this precursor can be synthesized if needed. One potential route involves the oxidation of 4-(4-methylcyclohexyl)benzoic acid.

Step 2: Esterification. 4-(4-oxocyclohexyl)benzoic acid is then esterified using ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the final product, this compound. The reaction mixture is typically refluxed to ensure complete conversion.

Characterization of Mesomorphic Properties

Differential Scanning Calorimetry (DSC): Phase transition temperatures and associated enthalpy changes are determined using a differential scanning calorimeter. A small sample (typically 2-5 mg) is sealed in an aluminum pan and heated and cooled at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. The onset of the peak in the DSC thermogram is taken as the transition temperature.

Polarized Optical Microscopy (POM): The identification of liquid crystalline phases and the observation of their characteristic textures are performed using a polarizing optical microscope equipped with a hot stage. The sample is placed between two glass slides and heated to its isotropic phase, then cooled slowly to observe the formation of mesophases. The textures, such as schlieren or focal-conic textures, are used to identify the nematic and smectic phases, respectively.

Visualizing Structure-Property Relationships

The following diagrams illustrate the general molecular structure of the studied compounds and the logical workflow for their characterization.

cluster_core Core Structure cluster_modifications Structural Modifications Benzoate Cyclohexanone Benzoate->Cyclohexanone 4-position R R (Ester Alkyl Chain) X X (Phenyl Substituent) Core Structure Core Structure Core Structure->R influences clearing point Core Structure->X affects mesophase stability

Caption: General molecular structure of this compound derivatives.

cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis start 4-(4-oxocyclohexyl)benzoic acid + Alcohol (R-OH) reaction Esterification (Acid Catalyst, Reflux) start->reaction product Target Ester Derivative reaction->product pom Polarized Optical Microscopy (POM) product->pom Phase Identification & Texture Analysis dsc Differential Scanning Calorimetry (DSC) product->dsc Transition Temperatures & Enthalpy Measurement analysis Structure-Property Relationship Analysis pom->analysis dsc->analysis

Caption: Experimental workflow for synthesis and mesomorphic characterization.

References

A Comparative Performance Analysis of Ethyl 4-(4-oxocyclohexyl)benzoate in Liquid Crystal Displays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the performance of "Ethyl 4-(4-oxocyclohexyl)benzoate" as a liquid crystal material for display applications. Its properties are objectively compared with established liquid crystal families, namely Cyanobiphenyls and Phenylcyclohexanes. The information presented is based on a combination of existing experimental data for structurally similar compounds and established structure-property relationships in the field of liquid crystal research.

Introduction to this compound

This compound is a calamitic (rod-shaped) liquid crystal candidate. Its molecular structure, consisting of a rigid core composed of a benzene ring and a cyclohexane ring linked by an ester group, and a flexible ethyl tail, suggests the potential for nematic mesophase behavior. The presence of the cyclohexyl ring is anticipated to influence key performance parameters such as viscosity and birefringence, while the ester linkage and the terminal ethyl group will affect the dielectric properties and clearing point.

Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide establishes a performance benchmark by comparing its predicted properties with those of well-characterized liquid crystal materials. The primary alternatives for comparison are:

  • 5CB (4-Cyano-4'-pentylbiphenyl): A widely studied and utilized nematic liquid crystal known for its convenient room-temperature nematic range and positive dielectric anisotropy.[1][2][3][4]

  • PCH5 (4-pentyl-1-phenyl-cyclohexane): A representative of the phenylcyclohexane family, which is known for its low viscosity and is a common component in liquid crystal mixtures for display applications.

Comparative Data Analysis

The following tables summarize the key performance parameters for liquid crystals in display applications. The values for this compound are estimations based on structure-property relationships, while the data for the alternative compounds are derived from experimental studies.

Table 1: Physical Properties

PropertyThis compound (Predicted)5CB (4-Cyano-4'-pentylbiphenyl)PCH5 (4-pentyl-1-phenyl-cyclohexane)
Molecular Weight ( g/mol ) 260.34249.36[1]244.43
Mesophase NematicNematicNematic
Clearing Point (T_NI, °C) Moderate (likely 30-60°C)35.0[3]~55°C
Viscosity (η, mPa·s at 20°C) Low to Moderate~22[2]Low (~18)

Table 2: Electro-Optical Properties

PropertyThis compound (Predicted)5CB (4-Cyano-4'-pentylbiphenyl)PCH5 (4-pentyl-1-phenyl-cyclohexane)
Birefringence (Δn at 589 nm, 20°C) Low to Moderate (~0.10-0.14)~0.18[5]~0.12
Dielectric Anisotropy (Δε at 1 kHz, 20°C) Low PositiveHigh Positive (~+11.5)[1]Low Positive (~+3)
Response Time (τ_off, ms) Moderate~15Fast (<10)

Note: The properties for this compound are predictive and require experimental verification.

Experimental Protocols

The characterization of the liquid crystalline properties outlined in the tables above involves a suite of standard experimental techniques.

3.1. Phase Transition Temperature Determination

  • Differential Scanning Calorimetry (DSC): This technique is used to precisely measure the temperatures and enthalpy changes associated with phase transitions, such as the crystal-to-nematic and nematic-to-isotropic transitions. A small, weighed sample of the liquid crystal is heated and cooled at a controlled rate, and the heat flow to the sample is compared to a reference.

  • Polarized Optical Microscopy (POM): POM is employed for the visual identification of liquid crystal phases and their transitions. The unique textures exhibited by different mesophases when viewed between crossed polarizers allow for their identification. The sample is placed on a hot stage to control the temperature and observe the phase changes in real-time.

3.2. Birefringence Measurement

The birefringence (Δn) of a nematic liquid crystal is typically measured using an Abbé refractometer. A thin, homeotropically aligned film of the liquid crystal is prepared on the prism of the refractometer. The refractive indices for light polarized parallel (n_e) and perpendicular (n_o) to the liquid crystal director are measured, and the birefringence is calculated as Δn = n_e - n_o.

3.3. Dielectric Anisotropy Measurement

The dielectric anisotropy (Δε) is determined by measuring the dielectric permittivity of the liquid crystal in a capacitor-like cell. Measurements are taken with the liquid crystal director aligned parallel (ε_parallel) and perpendicular (ε_perpendicular) to the applied electric field. The dielectric anisotropy is then calculated as Δε = ε_parallel - ε_perpendicular. This is typically done using an LCR meter at a specific frequency (e.g., 1 kHz).

3.4. Viscosity Measurement

The rotational viscosity (γ1) is a crucial parameter for the switching speed of a liquid crystal display. It can be determined by measuring the response time of the liquid crystal in a twisted nematic cell to an applied voltage. The decay time (τ_off) upon removal of the voltage is directly related to the rotational viscosity.

3.5. X-ray Diffraction (XRD)

XRD is a powerful technique for determining the molecular arrangement and ordering within the liquid crystal phases. For nematic phases, it can provide information about the average intermolecular distance.

Visualizing Molecular Structures and Experimental Workflow

Diagram 1: Molecular Structure Comparison

cluster_0 This compound cluster_1 5CB (4-Cyano-4'-pentylbiphenyl) cluster_2 PCH5 (4-pentyl-1-phenyl-cyclohexane) A Ethyl Group B Benzoate Core A->B Ester Linkage C Cyclohexyl Ring B->C D Oxo Group C->D E Pentyl Chain F Biphenyl Core E->F G Cyano Group F->G H Pentyl Chain I Cyclohexyl Ring H->I J Phenyl Ring I->J

Caption: Molecular structures of the compared liquid crystals.

Diagram 2: Liquid Crystal Characterization Workflow

A Synthesis of This compound B Phase Identification (POM) A->B C Transition Temperature Measurement (DSC) B->C G Structural Analysis (XRD) B->G D Birefringence Measurement C->D E Dielectric Anisotropy Measurement C->E F Viscosity Measurement C->F H Performance Evaluation in Liquid Crystal Display D->H E->H F->H G->H

Caption: A typical workflow for liquid crystal characterization.

Conclusion

Based on its molecular structure, this compound is a promising candidate for use in liquid crystal displays, particularly in mixtures where low viscosity and moderate birefringence are desired. The presence of the cyclohexane ring is expected to result in a lower viscosity compared to biphenyl-based liquid crystals like 5CB.[6][7] However, this may also lead to a lower birefringence and dielectric anisotropy.

Compared to PCH5, this compound possesses an ester linkage which could lead to a slightly higher dielectric anisotropy. The overall performance will be a trade-off between these key parameters. For applications where fast switching times are critical, the potentially lower viscosity of this compound makes it an interesting material for further investigation.

It is imperative that the predicted properties of this compound are validated through rigorous experimental characterization as outlined in the protocols above. Such studies will provide the necessary data to fully assess its potential and optimize its use in advanced liquid crystal display technologies.

References

Safety Operating Guide

Proper Disposal of Ethyl 4-(4-oxocyclohexyl)benzoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and other laboratory research, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Ethyl 4-(4-oxocyclohexyl)benzoate, ensuring compliance with safety regulations and promoting a secure working environment.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes exposure and mitigates potential health risks.

Required Personal Protective Equipment (PPE):

  • Gloves: Nitrile gloves are recommended.

  • Eye Protection: Safety glasses or goggles should be worn at all times.

  • Lab Coat: A standard laboratory coat is necessary to protect from spills.

All handling of this chemical, including preparation for disposal, should be conducted within a well-ventilated fume hood to prevent the inhalation of any vapors.

II. Disposal Procedures for this compound

The primary and recommended method for the disposal of this compound is to engage a licensed waste disposal company.[1] This ensures that the chemical is managed in an environmentally safe and compliant manner. Under no circumstances should this organic substance be poured down the drain.[2]

Step-by-Step Disposal Plan:

  • Segregation of Waste:

    • Do not mix this compound with other waste streams, particularly incompatible chemicals such as strong oxidizing agents or bases.

    • Store in a dedicated, properly labeled hazardous waste container. The container must be in good condition, free from leaks, and have a secure cap.

  • Labeling of Waste Container:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate quantity of the waste.

  • Storage of Waste:

    • Store the sealed and labeled container in a designated satellite accumulation area within the laboratory.

    • This area should be away from heat, sparks, and open flames.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.

    • Provide them with the details of the chemical waste.

Disposal of Contaminated Materials:

  • Any materials, such as paper towels or gloves, that are heavily contaminated with this compound should be collected in a sealed, sturdy plastic bag or container.

  • This container must also be labeled as hazardous waste and disposed of through the licensed contractor.

III. Quantitative Data Summary

For quick reference, the following table summarizes key physical and chemical properties of this compound relevant to its handling and disposal.

PropertyValue
Appearance Light yellow clear, liquid
Melting Point/Freezing Point 221-226 °C
Initial Boiling Point 150 - 152 °C at 53 hPa
Flash Point 110 °C (closed cup)
Relative Density 1.068 g/cm³ at 25 °C

Data sourced from the Ethyl 4-oxocyclohexanecarboxylate Safety Data Sheet.[1]

IV. Experimental Protocols

While this document focuses on disposal, any experimental protocol involving this compound should include the following safety and disposal considerations in its methodology:

  • Materials Section: List all required PPE.

  • Procedure Section: Explicitly state that all work with the chemical must be performed in a fume hood.

  • Waste Disposal Section: Reference these established disposal procedures for all waste generated, including the pure chemical, solutions, and contaminated materials.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_containment Containment cluster_disposal Disposal Path cluster_prohibited Prohibited Actions A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B I Do NOT Pour Down the Drain A->I C Work in a Fume Hood B->C D Use a Designated, Compatible Hazardous Waste Container C->D Transfer Waste E Label Container Clearly: 'Hazardous Waste' 'this compound' D->E J Do NOT Mix with Incompatible Waste D->J F Store in Satellite Accumulation Area E->F G Contact EHS or Licensed Waste Disposal Contractor F->G H Arrange for Professional Pickup and Disposal G->H

Disposal Workflow for this compound

References

Personal protective equipment for handling Ethyl 4-(4-oxocyclohexyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling Ethyl 4-(4-oxocyclohexyl)benzoate.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to ensure safety when handling this compound. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.Protects eyes from splashes and dust particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Laboratory coat.Prevents skin contact with the chemical.
Respiratory Protection Not typically required under normal use with adequate ventilation. If dust is generated, a NIOSH-approved respirator may be necessary.Protects against inhalation of dust particles.
Foot Protection Closed-toe shoes.Protects feet from spills.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational plan minimizes the risk of exposure and contamination.

  • Preparation:

    • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

    • Verify that an eyewash station and safety shower are accessible.

    • Assemble all necessary equipment and reagents.

    • Don the appropriate personal protective equipment as outlined in the table above.

  • Handling:

    • Handle the solid chemical with care to avoid generating dust.

    • Use a spatula or other appropriate tool for transferring the solid.

    • If weighing the compound, do so in a weigh boat or on weighing paper.

    • Keep the container with the chemical closed when not in use.

  • Post-Handling:

    • Clean the work area thoroughly after use.

    • Remove and properly dispose of contaminated gloves.

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

experimental_workflow prep Preparation handling Handling prep->handling Proceed when ready post_handling Post-Handling handling->post_handling After experiment disposal Disposal post_handling->disposal Final step

Caption: A high-level workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

  • Waste Characterization:

    • Based on available information for similar compounds, this compound is not expected to be classified as hazardous waste. However, it is essential to consult local regulations and your institution's environmental health and safety (EHS) office for a final determination.

  • Solid Waste Disposal:

    • Collect solid waste in a designated, labeled, and sealed container.

    • The container should be clearly marked as "Non-Hazardous Solid Waste" and include the chemical name.

    • Do not mix with other chemical waste unless instructed to do so by your EHS office.

    • Arrange for pickup and disposal through your institution's established waste management program.[1][2][3][4][5]

  • Empty Container Disposal:

    • Empty containers should be thoroughly rinsed with an appropriate solvent.

    • The rinsate should be collected and disposed of as chemical waste.

    • Once clean, the container can often be disposed of as regular laboratory glass or plastic waste, after defacing the label.[1]

ppe_decision_tree start Handling this compound eye_protection Wear Safety Glasses with Side Shields start->eye_protection skin_protection Wear Nitrile Gloves and Lab Coat start->skin_protection respiratory_protection Is Dust Generated? start->respiratory_protection foot_protection Wear Closed-Toe Shoes start->foot_protection end Proceed with Work eye_protection->end skin_protection->end yes_resp Use NIOSH-Approved Respirator respiratory_protection->yes_resp Yes no_resp No Respiratory Protection Needed with Good Ventilation respiratory_protection->no_resp No yes_resp->end no_resp->end foot_protection->end

Caption: A decision-making diagram for selecting the appropriate PPE.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(4-oxocyclohexyl)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(4-oxocyclohexyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.